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  • Product: cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
  • CAS: 736136-04-2

Core Science & Biosynthesis

Foundational

Literature Review and Technical Guide on cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic Acid Derivatives

Executive Summary cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 735269-91-7) represents a highly specialized alicyclic-aromatic pharmacophore used extensively in advanced organic synthesis and drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 735269-91-7) represents a highly specialized alicyclic-aromatic pharmacophore used extensively in advanced organic synthesis and drug discovery. Unlike flat aromatic rings, the 1,4-disubstituted cyclohexane scaffold provides a rigid, three-dimensional vector that allows for precise spatial orientation of functional groups. This technical whitepaper explores the conformational dynamics, synthetic methodologies, and biological applications of this compound and its derivatives, providing a comprehensive framework for medicinal chemists and drug development professionals.

Structural Rationale and Conformational Dynamics

The pharmacological utility of 4-(4-methylbenzoyl)cyclohexane-1-carboxylic acid is fundamentally rooted in its stereochemistry. A 1,4-disubstituted cyclohexane can exist in either cis or trans configurations, which dictate the molecule's 3D topology:

  • The trans Isomer: Thermodynamically favors a diequatorial conformation. This minimizes 1,3-diaxial steric strain and results in a nearly linear, 180° vector between the carboxylic acid and the benzoyl group[1].

  • The cis Isomer: Forced into an axial-equatorial conformation. This geometry introduces a ~109.5° angle between the functional groups, creating an "L-shaped" molecular profile.

In modern drug discovery, the cis geometry is highly sought after to target angled, deeply buried allosteric binding pockets. The 4-methylbenzoyl group acts as a lipophilic anchor that engages in π−π or hydrophobic interactions, while the equatorial/axial carboxylic acid serves as a directional hydrogen-bond donor/acceptor or metal-chelating moiety[2].

G A cis-Cyclohexane Derivative B mGluR4 Transmembrane Pocket A->B Binds C Conformational Shift B->C Induces D G-Protein Activation C->D Triggers E Decreased Glutamate Release D->E Results in

Mechanism of action for cis-cyclohexanecarboxylic acid derivatives as mGluR4 modulators.

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of cyclohexanecarboxylic acid have proven to be versatile scaffolds across multiple therapeutic areas. The rigid nature of the cyclohexane ring prevents the rapid metabolism often seen with flexible aliphatic chains, while avoiding the off-target toxicity associated with planar aromatic rings.

  • Metabotropic Glutamate Receptor (mGluR4) Modulators: The cis enantiomers of substituted cyclohexanecarboxylic acids function as potent and selective positive allosteric modulators (PAMs) of mGluR4, highlighting the absolute necessity of the axial-equatorial geometry for receptor binding[2].

  • Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors: The introduction of a piperidinyl-oxy-cyclohexanecarboxylic acid moiety abolished ACAT1 off-target activity associated with earlier aromatic series, while significantly reducing A2A binding affinity and improving aqueous solubility[3].

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Substituted ureas with a cyclohexanecarboxylic acid ester act as potent sEH inhibitors. The esterification of the carboxylic acid improves the physical properties and metabolic stability of the inhibitors up to 32-fold[4].

Comparative Biological Activity of Cyclohexanecarboxylic Acid Derivatives
Compound ClassTarget / AssayActivity (IC50 / MIC)Reference
Urea-cyclohexanecarboxylic acid estersSoluble Epoxide Hydrolase (sEH)0.1 - 5.0 nM[4]
Piperidinyl-oxy-cyclohexanecarboxylic acidsDGAT1 Inhibition< 10 nM[3]
cis-2-substituted cyclohexanecarboxylic acidsmGluR4 (Positive Allosteric Modulation)EC50 ~ 0.8 µM[2]
Amidrazone cyclohexanecarboxylic derivativesAntimicrobial (M. smegmatis)MIC = 64 µg/mL[5]

Synthetic Methodologies and Isolation Strategies

A straightforward approach to functionalized cyclohexanes involves the hydrogenation of aromatic precursors or the acylation of cyclohexane monoesters[1]. However, Friedel-Crafts acylation of toluene with 1,4-cyclohexanedicarboxylic acid monoester typically yields a thermodynamic mixture heavily favoring the trans isomer.

To isolate the pure cis-4-(4-methylbenzoyl)cyclohexane-1-carboxylic acid, kinetic control or selective crystallization must be employed. Because the cis isomer possesses a higher net dipole moment (due to the angled arrangement of the polar carboxylic acid and the bulky benzoyl group), it exhibits a differential solubility profile in non-polar solvent mixtures compared to the diequatorial trans isomer[1].

G Step1 1,4-Cyclohexanedicarboxylic Acid Monoester Step2 Acyl Chloride Formation (SOCl2, Reflux) Step1->Step2 Step3 Friedel-Crafts Acylation (Toluene, AlCl3) Step2->Step3 Step4 Isomeric Mixture (cis/trans ratio ~ 30:70) Step3->Step4 Step5 Selective Crystallization (Kinetic Control) Step4->Step5 Step6 Pure cis-Isomer Target (>98% de) Step5->Step6

Synthetic workflow for isolating the cis-isomer of 4-(4-methylbenzoyl)cyclohexanecarboxylic acid.

Self-Validating Experimental Protocols

Protocol A: Synthesis and NMR Validation of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic Acid

This protocol utilizes thermodynamic epimerization followed by spectroscopic self-validation to ensure stereochemical purity.

  • Acylation: React 1,4-cyclohexanedicarboxylic acid mono-methyl ester with thionyl chloride (1.2 eq) under reflux for 2 hours to form the acyl chloride. Remove excess SOCl2 in vacuo.

  • Friedel-Crafts Coupling: Dissolve the acyl chloride in anhydrous toluene. Cool to 0°C and add AlCl3 (1.5 eq) portion-wise. Stir at room temperature for 12 hours. Quench with ice-cold 1M HCl and extract with ethyl acetate.

  • Epimerization & Hydrolysis: Treat the resulting methyl ester isomeric mixture with NaOH in Methanol/Water (3:1) at 60°C. The basic conditions allow for the epimerization of the alpha-proton.

  • Selective Crystallization: Acidify the aqueous layer to pH 2. Extract with dichloromethane (DCM). Evaporate the DCM and recrystallize the crude solid from a hot ethyl acetate/hexanes mixture. The cis isomer preferentially crystallizes upon slow cooling.

  • Self-Validation via 1H-NMR: Dissolve 10 mg of the purified crystals in CDCl3. Analyze the chemical shift and coupling constants of the methine proton (H-1) adjacent to the carboxylic acid.

    • Causality & Validation: In the cis isomer (axial-equatorial), the H-1 proton is equatorial and will couple with adjacent protons with small coupling constants ( J≈3−5 Hz), appearing as a narrow multiplet. If the product is the trans isomer, H-1 is axial and will show large diaxial coupling constants ( J≈10−12 Hz), appearing as a broad triplet of triplets. This internal spectroscopic check validates the stereochemical purity of the batch without requiring chiral chromatography.

Protocol B: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol evaluates the biological activity of the synthesized derivatives using a self-validating fluorogenic system[4].

  • Enzyme Preparation: Dilute recombinant human sEH enzyme in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific binding.

  • Inhibitor Incubation: Add the cis-cyclohexanecarboxylic acid derivative (dissolved in DMSO, final DMSO concentration <1%) to the enzyme solution. Incubate at 30°C for 15 minutes to allow for pocket equilibration.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to a final concentration of 50 µM.

  • Fluorescent Detection & Validation: Measure fluorescence continuously for 10 minutes at λex​=330 nm and λem​=465 nm.

    • Causality & Validation: Hydrolysis of PHOME by active sEH produces a highly fluorescent cyanohydrin which rapidly decomposes into the fluorescent 6-methoxy-2-naphthaldehyde. By running a parallel control with a known sEH inhibitor (e.g., AUDA), the system self-validates the enzyme's baseline activity, the assay's dynamic range, and confirms that the observed signal reduction is due to true target engagement rather than assay interference.

Conclusion

The cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid scaffold is a powerful tool in the medicinal chemist's arsenal. By leveraging the rigid axial-equatorial geometry of the cis-cyclohexane ring, researchers can design highly selective modulators and inhibitors that fit precisely into complex receptor pockets. Strict adherence to stereochemical validation protocols, such as coupling constant analysis via NMR, is critical to ensuring the integrity of downstream biological assays.

References

  • BenchChem.A Comparative Guide to the Biological Activity of Methyl Cyclohexanecarboxylate Derivatives.
  • NIH / J. Med. Chem.Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase.
  • ACS Medicinal Chemistry Letters.Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety.
  • MDPI Pharmaceuticals.Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • PubMed.Integrated synthetic, pharmacological, and computational investigation of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4.
  • ACS Publications.Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives.

Sources

Foundational

historical discovery of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

An in-depth analysis of the historical record does not yield a singular, seminal publication detailing the initial discovery of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid. The compound exists within chemical da...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the historical record does not yield a singular, seminal publication detailing the initial discovery of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid. The compound exists within chemical databases and is available commercially, indicating its synthesis is established. However, its emergence is likely the result of broader synthetic methodology development rather than a targeted discovery event chronicled in a specific paper.

This guide, therefore, adopts the perspective of a Senior Application Scientist to construct a definitive technical guide on the logical synthesis and rigorous characterization of this molecule. We will proceed from first principles, outlining the most authoritative and scientifically sound approach to its creation and validation, treating the compound as a representative example of its class: 4-aroylcyclohexanecarboxylic acids. This document serves as a whitepaper on the de novo synthesis and validation workflow, grounded in established, citable chemical principles.

Retrosynthetic Analysis and Strategic Approach

The structure of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid presents a clear strategic disconnection. The core bond formation is between the aromatic ring (toluene) and the cyclohexane moiety via a ketone linkage. This immediately suggests a Friedel-Crafts acylation as the most logical and efficient synthetic route.

The retrosynthetic pathway is as follows:

G Target cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid Disconnect C-C Bond Formation (Friedel-Crafts Acylation) Target->Disconnect Intermediates Toluene + 4-(Chlorocarbonyl)cyclohexane-1-carboxylic acid derivative Disconnect->Intermediates Precursors Toluene + Cyclohexane-1,4-dicarboxylic acid derivative Intermediates->Precursors

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two primary starting materials: toluene and a derivative of cyclohexane-1,4-dicarboxylic acid. The key step involves converting one of the carboxylic acid groups on the cyclohexane ring into an acyl chloride, which can then act as the electrophile in the Friedel-Crafts reaction.

Proposed Synthesis: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group, proceeding via electrophilic aromatic substitution.[1] The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion.[1][2]

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Workup & Purification A Start: cis-Cyclohexane-1,4-dicarboxylic acid Reagent: Thionyl Chloride (SOCl₂) Conditions: Reflux B Input: Acyl Chloride Intermediate Reagents: Toluene, AlCl₃ Conditions: 0°C to RT, Anhydrous A->B Intermediate Transfer (Anhydrous) C Quench: Acidic Water (HCl aq.) Extraction: Organic Solvent Purification: Crystallization / Chromatography B->C Crude Product D D C->D Final Product: cis/trans Mixture

Caption: Proposed three-step synthetic workflow.

Causality in Experimental Design
  • Choice of Acylating Agent Precursor: We begin with cis-cyclohexane-1,4-dicarboxylic acid. Using the pre-defined stereoisomer simplifies the final product mixture, although some isomerization can occur under reaction conditions. The dicarboxylic acid must be converted to a more reactive species. Thionyl chloride (SOCl₂) is the reagent of choice for creating the mono-acyl chloride, as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

  • Catalyst and Conditions: Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid essential for generating the acylium ion from the acyl chloride.[1] The reaction must be conducted under strictly anhydrous conditions, as water deactivates the catalyst.[2] Stoichiometrically, more than one equivalent of AlCl₃ is required because it will complex with both the acyl chloride and the resulting ketone product.

  • Regioselectivity: The methyl group on toluene is an ortho-, para-directing activator. Friedel-Crafts acylation, however, is sterically sensitive. Consequently, substitution occurs almost exclusively at the para-position, leading to the desired 4-methylbenzoyl product.[3]

  • Workup: The reaction is quenched by pouring the mixture into ice-cold acidic water. This hydrolyzes the aluminum chloride complexes, protonates the carboxylate, and separates the inorganic salts into the aqueous phase.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid.

Materials:

  • cis-Cyclohexane-1,4-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water, Ice

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend cis-cyclohexane-1,4-dicarboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (approx. 5.0 eq).

    • Gently reflux the mixture for 2-3 hours. The solid should dissolve as it converts to the acyl chloride.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure (rotary evaporation). This yields the crude mono-acyl chloride of cyclohexane carboxylic acid as an oil. This intermediate is moisture-sensitive and should be used immediately.

  • Friedel-Crafts Acylation:

    • In a separate, larger three-neck flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (2.5 eq) in anhydrous dichloromethane (DCM).

    • Cool the suspension to 0°C using an ice bath.

    • Dissolve the crude acyl chloride from Step 1 in anhydrous toluene (which acts as both solvent and reactant).

    • Add the toluene solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.[2]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Structural Elucidation and Stereochemical Confirmation

The crude product is expected to be a mixture of cis and trans isomers. Rigorous characterization is essential to confirm the identity and determine the isomeric ratio.

Characterization Workflow

G cluster_purification Purification cluster_analysis Analysis of Isomers Crude Crude Product (cis/trans mixture) Chrom Flash Column Chromatography Crude->Chrom Cryst Fractional Crystallization Crude->Cryst NMR ¹H & ¹³C NMR Chrom->NMR Separated Isomers Cryst->NMR Separated Isomers IR IR Spectroscopy NMR->IR MS Mass Spectrometry NMR->MS

Caption: Workflow for purification and characterization.

Protocol: Isomer Separation and Analysis

1. Purification by Flash Column Chromatography:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes. The two isomers, having different polarities, will elute at different retention times.

  • Protocol: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica. Load this onto a prepared silica gel column. Elute with the solvent gradient, collecting fractions and analyzing them by TLC to identify the separated isomers.

2. Spectroscopic Analysis (Hypothetical Data for cis Isomer):

This table summarizes the expected analytical data for the target compound.

Technique Parameter Expected Observation Interpretation
¹H NMR Chemical Shift (δ)~7.8 ppm (d, 2H), ~7.3 ppm (d, 2H), ~3.2 ppm (m, 1H), ~2.5 ppm (m, 1H), ~2.4 ppm (s, 3H), 1.5-2.2 ppm (m, 8H), ~12.0 ppm (s, 1H)Aromatic protons of the p-substituted ring, cyclohexane methine protons, methyl group protons, cyclohexane methylene protons, and the carboxylic acid proton. The key is the width of the signals for the methine protons at C1 and C4, which differs significantly between cis and trans isomers due to axial/equatorial coupling constants.
¹³C NMR Chemical Shift (δ)~200 ppm, ~180 ppm, ~144 ppm, ~136 ppm, ~129 ppm, ~128 ppm, ~45 ppm, ~43 ppm, ~29 ppm, ~25 ppm, ~21 ppmSignals corresponding to the ketone carbonyl, carboxylic acid carbonyl, substituted aromatic carbons, cyclohexane carbons, and the methyl carbon.
IR Spectroscopy Wavenumber (cm⁻¹)~2500-3300 (broad), ~1700 (sharp), ~1680 (sharp)O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, and C=O stretch of the aryl ketone.
Mass Spec (ESI-) m/z[M-H]⁻ at ~245.1Molecular weight confirmation (C₁₅H₁₈O₃ = 246.3 g/mol ).

3. Stereochemical Assignment: The definitive assignment of the cis and trans stereochemistry relies on ¹H NMR spectroscopy. In a chair conformation, axial and equatorial protons have distinct coupling constants (J-values).

  • trans isomer: Both the carboxylic acid and the benzoyl group can occupy equatorial positions, which is thermodynamically more stable. The protons at C1 and C4 would be axial, leading to a large axial-axial coupling constant (J ≈ 10-13 Hz) and appearing as a well-defined triplet of triplets.

  • cis isomer: One substituent must be axial and the other equatorial. This results in smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz), leading to a broader, more complex multiplet for the C1 and C4 protons.

By carefully analyzing the coupling patterns of the methine protons on the cyclohexane ring, an unambiguous assignment of each isolated isomer can be made.

Conclusion

While a specific historical discovery paper for cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is not prominent in the literature, its synthesis is readily achievable through established and reliable organic chemistry methodology. This guide provides a robust and authoritative framework for its synthesis via Friedel-Crafts acylation, followed by a rigorous, multi-technique workflow for purification, characterization, and definitive stereochemical assignment. The principles and protocols outlined here are broadly applicable to the synthesis of related aroyl-substituted alicyclic compounds, serving as a valuable resource for researchers in synthetic and medicinal chemistry.

References

  • AA Blocks, Inc. cis-4-(3-Methylbenzoyl)cyclohexanecarboxylic acid. Available at: [Link] (Note: This is a related isomer, used for structural context).

  • Scribd. Friedel-Crafts Acylation of Toluene. Available at: [Link].

  • Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link].

  • Chemistry LibreTexts. Friedel-Crafts Reactions. Available at: [Link].

  • ResearchGate. Solvent‐Free Catalytic Friedel–Crafts Acylation of Aromatic Compounds with Carboxylic Acids. Available at: [Link].

  • Wikipedia. Cyclohexanecarboxylic acid. Available at: [Link].

  • NIH National Library of Medicine (PMC). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Available at: [Link].

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

Application Note: Stereocontrolled Synthesis of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereocontrolled Synthesis of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating, step-by-step protocol for the synthesis of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid, a valuable building block in medicinal chemistry.

Introduction & Retrosynthetic Strategy

The synthesis of 1,4-disubstituted cyclohexanes requires strict attention to stereocontrol. The target molecule, cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid[1], contains a highly epimerizable proton at the C4 position (alpha to the ketone). Standard basic or high-temperature acidic hydrolysis of an ester precursor will inevitably lead to enolization and subsequent epimerization to the thermodynamically favored trans (diequatorial) isomer.

To guarantee the integrity of the cis stereochemistry, this protocol utilizes a tert-butyl ester protecting group strategy. By employing an acid-catalyzed, non-aqueous deprotection step (TFA/DCM), we bypass the enolization pathway entirely, ensuring >98% retention of the cis configuration [1].

SynthesisWorkflow SM cis-4-(tert-Butoxycarbonyl) cyclohexane-1-carboxylic acid Int1 tert-Butyl cis-4-(carbonochloridoyl) cyclohexane-1-carboxylate SM->Int1 (COCl)2, DMF (cat.) DCM, 0 °C to RT Int2 tert-Butyl cis-4-(4-methylbenzoyl) cyclohexane-1-carboxylate Int1->Int2 Toluene, AlCl3 0 °C to RT Product cis-4-(4-Methylbenzoyl) cyclohexane-1-carboxylic acid Int2->Product TFA, DCM RT (Deprotection)

Fig 1: Three-step synthesis workflow preserving cis-stereochemistry.

Materials and Reagents

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
cis-4-(tert-Butoxycarbonyl)cyclohexane-1-carboxylic acidStarting Material1.0 eq2.28 g
Oxalyl Chloride, 2.0 M in DCMChlorinating Agent1.2 eq6.0 mL
N,N-Dimethylformamide (DMF)Catalyst0.05 eq38 µL
Toluene (Anhydrous)Reactant & Solvent10.0 eq10.6 mL
Aluminum Chloride (AlCl₃)Lewis Acid Catalyst2.5 eq3.33 g
Trifluoroacetic Acid (TFA)Deprotecting Agent20.0 eq15.3 mL
Dichloromethane (DCM, Anhydrous)Solvent-As needed

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl cis-4-(carbonochloridoyl)cyclohexane-1-carboxylate

Expert Insight (Causality): Oxalyl chloride is selected over thionyl chloride (SOCl₂) because its byproducts (CO, CO₂, HCl) are entirely gaseous, driving the reaction to completion without the need for harsh heating, which could degrade the tert-butyl ester. The catalytic DMF forms the active Vilsmeier-Haack intermediate [2].

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add cis-4-(tert-butoxycarbonyl)cyclohexane-1-carboxylic acid (2.28 g, 10.0 mmol) and anhydrous DCM (20 mL). Cool the mixture to 0 °C using an ice-water bath.

  • Activation: Add DMF (38 µL, 0.5 mmol).

  • Addition: Dropwise, add the oxalyl chloride solution (6.0 mL, 12.0 mmol) over 10 minutes. Observe the evolution of gas.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 2 hours.

  • Concentration: Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride. The resulting crude acid chloride is used immediately in the next step without further purification to prevent hydrolysis.

Step 2: Friedel-Crafts Acylation

Expert Insight (Causality): Toluene acts as both the nucleophile and the co-solvent. The methyl group of toluene is weakly activating and ortho/para directing. Due to the significant steric bulk of the cyclohexane ring system, the electrophilic aromatic substitution occurs almost exclusively at the para position, yielding the desired 4-methylbenzoyl derivative [3].

  • Preparation: Dissolve the crude acid chloride from Step 1 in anhydrous toluene (10.6 mL, 100 mmol) under nitrogen. Cool the solution to 0 °C.

  • Catalysis: Carefully add anhydrous AlCl₃ (3.33 g, 25.0 mmol) in small portions over 15 minutes. The solution will turn dark yellow/orange.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to RT and stir for an additional 4 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of 1M HCl to quench the aluminum salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Drying & Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc 9:1) to yield tert-butyl cis-4-(4-methylbenzoyl)cyclohexane-1-carboxylate.

Step 3: Global Deprotection (Stereopreservative)

Expert Insight (Causality): The use of TFA in DCM cleaves the tert-butyl ester via an E1/SN1 mechanism, generating isobutylene gas. Because this process occurs at room temperature and avoids aqueous base or prolonged heating, the acidic alpha-proton at C4 is not removed, perfectly preserving the cis geometry of the cyclohexane ring [4].

  • Preparation: Dissolve the purified intermediate from Step 2 in anhydrous DCM (15 mL) in a 50 mL round-bottom flask.

  • Cleavage: Add TFA (15.3 mL, 200 mmol) dropwise at RT.

  • Reaction: Stir the mixture at RT for 3 hours. Monitor completion via TLC (disappearance of the less polar ester spot).

  • Workup: Concentrate the mixture in vacuo. To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • Crystallization: Triturate the crude solid with cold diethyl ether, filter, and dry under high vacuum to afford the pure cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid as a white crystalline solid[2].

Quantitative Data & Yield Analysis

The following table summarizes the expected yields and validation metrics based on standard optimizations of this pathway.

StepIntermediate/ProductExpected Yield (%)Purity (HPLC)Key Validation Metric (NMR / MS)
1Acid Chloride>95% (Crude)N/AIR: Shift of C=O stretch from ~1710 to ~1800 cm⁻¹
2tert-Butyl Ester78 - 85%>95%¹H NMR: Appearance of para-substituted aromatic doublets (δ 7.8, 7.2)
3Final Target Acid90 - 95%>98%MS (ESI-): m/z 245.1 [M-H]⁻. Absence of tert-butyl singlet at δ 1.45.

References

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction / Acid Chloride Synthesis." Organic-chemistry.org. Available at: [Link]

  • Organic Chemistry Portal. "Friedel-Crafts Acylation." Organic-chemistry.org. Available at: [Link]

  • Organic Chemistry Portal. "Cleavage of tert-Butyl Esters." Organic-chemistry.org. Available at: [Link]

Sources

Application

Application Notes and Protocols: Sample Preparation for the Analysis of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic Acid

Introduction cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is a molecule of significant interest in pharmaceutical and metabolic studies. Its accurate quantification in complex biological matrices such as plasma,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is a molecule of significant interest in pharmaceutical and metabolic studies. Its accurate quantification in complex biological matrices such as plasma, serum, and urine is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. The inherent complexity of these biological samples necessitates robust and efficient sample preparation techniques to remove interfering substances like proteins and salts, and to concentrate the analyte of interest prior to instrumental analysis.[1][2][3] This document provides a comprehensive guide to various sample preparation methodologies, offering detailed protocols and explaining the scientific rationale behind each experimental choice.

The primary goal of sample preparation is to isolate cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid from the sample matrix, thereby enhancing the sensitivity, selectivity, and reliability of subsequent analytical measurements, which are often performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3] This guide will delve into three principal sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for the rapid removal of proteins from biological samples.[2][4] It involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to denature and precipitate the proteins.[4] The precipitated proteins are then separated by centrifugation or filtration, leaving the analyte of interest in the supernatant.

Principle of Protein Precipitation

The solubility of proteins in an aqueous environment is maintained by the polar interactions between the protein's surface amino acid residues and water molecules. The addition of an organic solvent, such as acetonitrile, disrupts these interactions, leading to protein denaturation and aggregation.[4] Similarly, strong acids like trichloroacetic acid (TCA) cause protein precipitation by altering the pH and causing charge neutralization.

Protocol for Protein Precipitation using Acetonitrile

This protocol is suitable for the extraction of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Acetonitrile (ACN), HPLC grade

  • Vortex mixer

  • Centrifuge

  • 96-well protein precipitation plate (optional, for high-throughput applications)[1]

  • Collection plate or microcentrifuge tubes

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Addition of Precipitating Agent: Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample is commonly effective).[1]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte without disturbing the protein pellet.

  • Further Processing: The supernatant can be directly injected into an LC-MS system or evaporated to dryness and reconstituted in a suitable mobile phase for HPLC-UV analysis.

Rationale for Key Steps:

  • Ice-cold acetonitrile: Using a cold solvent can enhance protein precipitation and minimize the potential for analyte degradation.

  • 3:1 Solvent to Sample Ratio: This ratio is generally sufficient to cause effective protein precipitation while minimizing sample dilution.[1] However, this can be optimized for specific matrices.

  • Vigorous Vortexing: Ensures complete denaturation and precipitation of proteins, maximizing recovery of the analyte in the supernatant.

Advantages and Disadvantages of PPT
Advantages Disadvantages
Simple, rapid, and cost-effective[4]Less selective, may result in co-precipitation of the analyte with proteins, leading to lower recovery for some compounds.[5]
Suitable for high-throughput screening[1]The resulting supernatant may still contain other interferences like phospholipids, which can cause ion suppression in mass spectrometry.
Requires minimal method developmentSignificant sample dilution can occur, potentially impacting the limit of detection.[2]
Workflow for Protein Precipitation

PPT_Workflow cluster_0 Protein Precipitation Workflow Sample Plasma/Serum Sample Add_ACN Add Acetonitrile (3:1 v/v) Sample->Add_ACN 100 µL Vortex Vortex Mix Add_ACN->Vortex 1 min Centrifuge Centrifuge Vortex->Centrifuge 10,000 x g, 10 min Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS or HPLC-UV Analysis Supernatant->Analysis

Caption: Workflow for protein precipitation.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6][7] For acidic compounds like cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid, LLE is a powerful method for isolation and concentration.

Principle of Liquid-Liquid Extraction

The partitioning of a compound between two immiscible phases is governed by its distribution coefficient (K_D). For a carboxylic acid, the pH of the aqueous phase plays a critical role. By adjusting the pH of the aqueous sample to be below the pKa of the carboxylic acid, the compound will be in its neutral, protonated form, making it more soluble in an organic solvent.[8] Conversely, by adjusting the pH to be above the pKa, the carboxylic acid will be in its ionized, deprotonated form, making it more soluble in the aqueous phase. This principle allows for selective extraction and back-extraction for sample cleanup.

Protocol for Liquid-Liquid Extraction

This protocol describes the extraction of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid from a biological fluid like urine.

Materials:

  • Urine sample

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate, HPLC grade

  • Sodium sulfate, anhydrous

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample pH Adjustment: Take 1 mL of the urine sample and adjust the pH to ~2-3 by adding 1M HCl dropwise. This ensures the carboxylic acid is in its protonated form.

  • Extraction: Add 3 mL of ethyl acetate to the acidified sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase for subsequent chromatographic analysis.

Rationale for Key Steps:

  • pH Adjustment: Acidifying the sample is crucial for protonating the carboxylic acid group, thereby increasing its hydrophobicity and promoting its partitioning into the organic solvent.

  • Ethyl Acetate: This solvent is a good choice for extracting moderately polar compounds like the target analyte and is immiscible with water.

  • Drying with Sodium Sulfate: Removes traces of water from the organic extract, which can interfere with certain analytical techniques, particularly GC.

Workflow for Liquid-Liquid Extraction

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow Sample Urine Sample Acidify Adjust pH to 2-3 with HCl Sample->Acidify Add_Solvent Add Ethyl Acetate Acidify->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Dry Dry with Na2SO4 Collect_Organic->Dry Evaporate Evaporate to Dryness Dry->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Chromatographic Analysis Reconstitute->Analysis

Caption: Workflow for liquid-liquid extraction.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and versatile sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from a liquid sample.[9] The analyte is then eluted with a small volume of a strong solvent, resulting in a clean and concentrated extract. For cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid, both reversed-phase and anion-exchange SPE can be employed.

Principle of Solid-Phase Extraction

Reversed-Phase SPE: This mode of SPE utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase (the sample). Nonpolar and moderately polar compounds in the sample, like the target analyte, are retained on the sorbent via hydrophobic interactions. Polar impurities are washed away, and the analyte is subsequently eluted with a nonpolar organic solvent.[9]

Anion-Exchange SPE: This mode uses a stationary phase with positively charged functional groups that can retain negatively charged analytes. Since cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid has a carboxylic acid group, it will be negatively charged at a pH above its pKa. The analyte is loaded onto the sorbent, and after washing away interferences, it is eluted by a solvent that disrupts the ionic interaction, often by a change in pH or an increase in ionic strength.[10]

Protocol for Reversed-Phase SPE (C18)

This protocol is suitable for the extraction of the analyte from various biological matrices.

Materials:

  • Biological sample (plasma, serum, or urine)

  • Formic acid

  • Methanol, HPLC grade

  • Deionized water

  • C18 SPE cartridge

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • Plasma/Serum: Precipitate proteins as described in the PPT protocol. Dilute the supernatant with acidified water (e.g., 0.1% formic acid).

    • Urine: Acidify the urine sample to a pH of approximately 3-4 with formic acid.[9]

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of acidified water (0.1% formic acid).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte from the cartridge with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.[9]

Rationale for Key Steps:

  • Sample Pre-treatment: Acidification ensures the carboxylic acid is in its neutral form, promoting retention on the nonpolar C18 sorbent.

  • Conditioning and Equilibration: These steps are crucial for activating the stationary phase and ensuring reproducible retention of the analyte.

  • Washing: This step removes hydrophilic impurities that are not retained on the C18 sorbent, leading to a cleaner extract.

Workflow for Solid-Phase Extraction

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow Pretreat Sample Pre-treatment Condition Condition SPE Cartridge Pretreat->Condition Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Analyze Evaporate & Reconstitute for Analysis Elute->Analyze

Caption: Workflow for solid-phase extraction.

Method Selection and Optimization

The choice of sample preparation technique depends on several factors, including the nature of the sample matrix, the required sensitivity of the assay, the available instrumentation, and the desired sample throughput.

Technique Selectivity Recovery Throughput Cost Best For
PPT LowModerateHighLowRapid screening and high-throughput analysis where high selectivity is not critical.
LLE ModerateGoodLow to ModerateLowCleaner extracts than PPT; good for removing salts and some polar interferences.
SPE HighExcellentModerateHighHighly selective and provides the cleanest extracts; ideal for trace-level analysis.

Concluding Remarks

The successful analysis of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid in biological matrices is critically dependent on the selection and proper execution of the sample preparation method. While protein precipitation offers a quick and simple approach, liquid-liquid extraction and solid-phase extraction provide progressively cleaner extracts and higher recovery, which are often necessary for sensitive and robust quantitative analysis. The protocols and rationale provided in this guide serve as a foundation for developing and validating a sample preparation method tailored to specific research needs.

References

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • Börnsen, K. O., Gsponer, M., & Ramstein, P. (2005). Controlled Protein Precipitation in Combination with Chip-Based Nanospray Infusion Mass Spectrometry. An Approach for Metabolomics Profiling of Plasma. Analytical Chemistry, 77(23), 7605–7612. [Link]

  • Lucci, P., & Cfri, M. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 123. [Link]

  • Borges, C. R., & Marques, M. A. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 807(2), 287-292. [Link]

  • Ito, S., & Hayama, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. [Link]

  • Campo, E., Ferreira, V., & Cacho, J. (2015). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages. Journal of Chromatography A, 1381, 210–218. [Link]

  • Kumar, S., Krishnamoorthi, S., & Dwivedi, K. N. (2018). Determination of secondary metabolites products by Trichoderma horzianum and evaluate antimicobial activity. ResearchGate. [Link]

  • Ito, S., & Hayama, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. [Link]

  • Al-Salami, H., Butt, G., & Tucker, I. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2268. [Link]

  • Parlow, J. J., & Mischke, D. A. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 3(2), 145-153. [Link]

  • SIELC. HPLC Separation of cis- and trans – 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. Retrieved from [Link]

  • NREL. (2022). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry. [Link]

  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-957. [Link]

  • Kataoka, H. (2003). Acids: Derivatization for GC Analysis.
  • Khan, A. (2015). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CourseDen.
  • Wasewar, K. L. (2012). Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. International Journal of Chemical Engineering and Applications, 3(5), 335-339. [Link]

  • Qi, J., Liu, G., & Zhang, Y. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2408. [Link]

  • Jang, M., & Kamens, R. M. (1999). Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH. Environmental Science & Technology, 33(24), 4561-4569. [Link]

  • Zergiebel, S., & Seeling, A. (2021). Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. Chromatographia, 84(3), 275-283. [Link]

  • ResearchGate. (2010). 4-[(4-Methoxybenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives.
  • ResearchGate. (2013). cis-Cyclohexane-1,4-dicarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Google Patents. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
  • Google Patents. Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor.

Sources

Method

Application Note: Covalent Conjugation of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid to Carrier Proteins

Executive Summary & Chemical Rationale Small molecule haptens, such as cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid (MW: 246.3 g/mol ), lack the molecular weight and structural complexity required to elicit an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Small molecule haptens, such as cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid (MW: 246.3 g/mol ), lack the molecular weight and structural complexity required to elicit an independent immune response. To generate target-specific antibodies or develop robust immunoassays, this molecule must be covalently tethered to a highly immunogenic carrier protein.

As an Application Scientist, selecting the correct conjugation chemistry is paramount. The target molecule possesses a terminal carboxylic acid, making zero-length carbodiimide crosslinking the optimal strategy. We utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) paired with N-hydroxysulfosuccinimide (Sulfo-NHS).

The Causality of the Chemistry: EDC reacts with the hapten's carboxyl group to form an O-acylisourea intermediate. However, this intermediate is highly susceptible to hydrolysis in aqueous environments, often yielding poor conjugation efficiencies. By introducing Sulfo-NHS, the unstable intermediate is rapidly converted into a semi-stable Sulfo-NHS ester. This ester boasts a significantly longer half-life in water and exhibits extreme selectivity toward primary amines ( ϵ -amino groups of lysine residues) on the carrier protein, ensuring a high-yield, stable amide bond (). Furthermore, the sulfonate group on Sulfo-NHS preserves the aqueous solubility of the highly hydrophobic hapten during the activation phase.

ReactionMechanism Hapten cis-4-(4-Methylbenzoyl) cyclohexane-1-carboxylic acid (Carboxyl Donor) EDC EDC Activation (pH 5.5 - 6.0) Hapten->EDC O_Acyl O-Acylisourea Intermediate (Highly Unstable) EDC->O_Acyl SulfoNHS Sulfo-NHS Stabilization (Nucleophilic Substitution) O_Acyl->SulfoNHS NHS_Ester Sulfo-NHS Ester (Semi-Stable Intermediate) SulfoNHS->NHS_Ester Protein Carrier Protein (Lysine ε-amines) NHS_Ester->Protein Nucleophilic Attack (pH 7.2 - 7.5) Conjugate Stable Amide Bond (Hapten-Protein Conjugate) Protein->Conjugate

Chemical mechanism of EDC/NHS-mediated hapten-protein conjugation.

Experimental Design & Quantitative Parameters

Carrier Protein Selection Matrix

Selecting the appropriate carrier protein dictates the downstream application of the conjugate.

Carrier ProteinMolecular Weight (kDa)Available LysinesSolubilityPrimary Application
KLH (Keyhole Limpet Hemocyanin)4,500 - 8,000~300 - 600Low (Forms suspensions)Immunization: Massive size guarantees high immunogenicity.
BSA (Bovine Serum Albumin)66.530 - 35Very HighAssay Capture: Highly stable, standard for ELISA coating.
OVA (Ovalbumin)45.0~20HighNegative Control: Used for counter-screening antisera.
Reagent Stoichiometry (Activation Phase)

To prevent cross-linking of the carrier proteins to themselves (polymerization), the hapten must be activated prior to protein introduction.

ReagentMolar RatioFinal ConcentrationFunction
Hapten1x10 mMTarget molecule
EDC1.2x12 mMPrimary carboxyl activator
Sulfo-NHS1.2x12 mMIntermediate stabilizer

Step-by-Step Conjugation Protocol

Phase 1: Hapten Activation (The "Pre-Activation" Strategy)

Causality Note: Activation is performed in MES buffer at pH 6.0. EDC efficiency drops precipitously at alkaline pH. We strictly avoid phosphate buffers here, as phosphate can complex with carbodiimides and reduce activation efficiency ().

  • Solubilization: Dissolve 2.46 mg of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid (10 µmol) in 100 µL of anhydrous DMSO.

  • Buffer Addition: Add 800 µL of 0.1 M MES buffer (pH 6.0). Note: The solution may become slightly cloudy; the subsequent addition of Sulfo-NHS will aid solubility.

  • Activation: Add 2.3 mg of EDC (12 µmol) and 2.6 mg of Sulfo-NHS (12 µmol) to the mixture.

  • Incubation: Vortex immediately and incubate at room temperature (RT) for 30 minutes on an end-over-end rotator.

Phase 2: Protein Conjugation

Causality Note: The pH is intentionally shifted to 7.4 during this step. At pH 7.4, a significant fraction of the lysine ϵ -amines on the carrier protein become unprotonated (nucleophilic), allowing them to aggressively attack the Sulfo-NHS ester.

  • Protein Preparation: Dissolve 10 mg of the chosen carrier protein (e.g., BSA) in 1.0 mL of 0.1 M PBS (pH 7.4). Crucial: Ensure the buffer is entirely free of exogenous amines (e.g., Tris, Glycine, or sodium azide), which will competitively quench the reaction.

  • Coupling: Add the activated hapten solution (from Phase 1) dropwise to the protein solution while stirring gently.

  • Incubation: Incubate the reaction mixture for 2 hours at RT, or overnight at 4°C, under continuous gentle agitation.

Phase 3: Purification
  • Desalting: Equilibrate a Sephadex G-25 column (e.g., PD-10) with 0.1 M PBS (pH 7.4).

  • Elution: Load the reaction mixture onto the column and elute with PBS. The large protein conjugate will elute in the void volume, while unreacted hapten, EDC, and NHS byproducts will be retained in the column matrix.

ExperimentalWorkflow Prep 1. Preparation Solubilize Hapten in DMSO Act 2. Activation EDC/Sulfo-NHS MES Buffer (pH 6.0) Prep->Act Conj 3. Conjugation Add Protein PBS (pH 7.4) Act->Conj Pur 4. Purification Desalting Column or Dialysis Conj->Pur Val 5. Validation TNBS Assay & MALDI-TOF MS Pur->Val

Step-by-step experimental workflow for hapten activation, conjugation, and validation.

Self-Validating System: Internal Quality Control

A rigorous protocol must validate its own success. To confirm that cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid has successfully conjugated to the protein, we utilize a TNBS (2,4,6-Trinitrobenzenesulfonic acid) Assay as an internal validation mechanism ().

The Causality of Validation: TNBS reacts exclusively with primary amines to form a highly chromogenic derivative measurable at 335 nm. By testing the carrier protein before conjugation and the purified conjugate after conjugation, the loss of free amines directly correlates to the number of hapten molecules successfully attached.

Validation Protocol:

  • Prepare a 0.01% (w/v) TNBS solution in 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Mix 0.5 mL of the pre-conjugation protein (diluted to 1 mg/mL) with 0.5 mL of TNBS solution. Repeat for the post-conjugation purified sample.

  • Incubate at 37°C for 2 hours.

  • Add 0.5 mL of 10% SDS and 0.25 mL of 1 N HCl to stop the reaction.

  • Measure absorbance at 335 nm. A reduction in absorbance in the post-conjugation sample mathematically verifies the consumption of lysine residues, validating the conjugation chemistry.

Troubleshooting Guide

PhenomenonScientific CauseCorrective Action
Precipitation upon mixing The hydrophobic nature of the methylbenzoyl-cyclohexane moiety causes the protein to crash out of aqueous solution.Maintain a final DMSO concentration of 10-15% (v/v) during Phase 2. Add DMSO dropwise to the PBS buffer prior to hapten addition.
No change in TNBS signal Complete hydrolysis of the Sulfo-NHS ester before it could react with the protein, or amine contamination in buffers.Verify that the PBS used in Phase 2 is Tris/Glycine-free. Ensure EDC/Sulfo-NHS powders are stored under desiccation; EDC is highly hygroscopic and degrades rapidly.

References

  • Title: Bioconjugate Techniques (3rd Edition) Source: Academic Press / ScienceDirect URL: [Link]

  • Title: A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic Acid Synthesis

Overview The synthesis of cis-4-(4-methylbenzoyl)cyclohexane-1-carboxylic acid presents unique stereochemical and regiochemical challenges. Because the cis-1,4-disubstituted cyclohexane ring contains one axial and one eq...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview The synthesis of cis-4-(4-methylbenzoyl)cyclohexane-1-carboxylic acid presents unique stereochemical and regiochemical challenges. Because the cis-1,4-disubstituted cyclohexane ring contains one axial and one equatorial substituent, it is thermodynamically less stable than its diequatorial trans counterpart. This guide addresses the critical bottlenecks—specifically unintended epimerization and poor regioselectivity—providing field-proven, kinetically controlled protocols to maximize your yield of the cis isomer.

Section 1: Troubleshooting & FAQs

Q1: Why is my isolated yield of the cis isomer so low, while the trans isomer is the major product, even when starting from pure cis-precursors? A1: This is caused by thermodynamic epimerization during the reaction. The trans isomer is thermodynamically favored due to its diequatorial conformation. Base-catalyzed or thermally-driven epimerization of 4-substituted cyclohexanecarboxylic acids naturally drives the equilibrium toward the trans form, often resulting in trans:cis ratios of 85:15 or greater[1]. During Friedel-Crafts acylation, the Lewis acid (AlCl₃) coordinates to the newly formed ketone oxygen. This coordination significantly increases the acidity of the α-proton on the cyclohexane ring, facilitating enolization. Upon reprotonation, the proton approaches from the less sterically hindered face, yielding the thermodynamically stable trans isomer. Causality: Prolonged reaction times, elevated temperatures, or a large excess of Lewis acid exacerbate this enolization-driven epimerization.

Q2: How can I suppress epimerization during the Friedel-Crafts acylation step? A2: You must operate under strict kinetic control when performing the Friedel-Crafts acylation with cyclohexanecarbonyl chloride derivatives[2]. Protocol Adjustments:

  • Stoichiometry: Limit AlCl₃ to exactly 1.05 equivalents relative to the acid chloride. Excess AlCl₃ remains available to coordinate the product ketone and drive epimerization.

  • Temperature: Maintain the reaction strictly between 0 °C and 5 °C. Do not allow the mixture to warm to room temperature before quenching.

  • Quenching: Quench the reaction rapidly by pouring it into a vigorously stirred mixture of ice and 1M HCl. This immediately destroys the aluminum complex before it can catalyze enolization during the workup phase.

Q3: I am using base-catalyzed hydrolysis (NaOH/MeOH) to remove the ester protecting group, but my cis:trans ratio drops significantly. What is happening? A3: Base-catalyzed hydrolysis generates hydroxide and methoxide ions, which are strong enough to deprotonate the α-proton adjacent to the 4-methylbenzoyl ketone group. This forms an enolate that rapidly repolarizes to the trans isomer, a well-documented challenge in the stereoselective synthesis of functionalized cyclohexanes[3]. Solution: Abandon base-catalyzed hydrolysis. Instead, use a tert-butyl ester protecting group for the carboxylic acid during the Friedel-Crafts step. The tert-butyl ester can be quantitatively cleaved using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature. Under these mild, non-aqueous acidic conditions, enolization of the ketone is negligible, preserving the cis stereochemistry.

Q4: The Friedel-Crafts reaction yields a mixture of ortho- and para-methylbenzoyl isomers. How do I improve the regioselectivity for the para isomer? A4: Toluene is an ortho/para directing group. While the bulky cyclohexane ring provides steric hindrance that naturally favors the para position, ortho substitution can still occur, highlighting a common limitation in the regioselectivity of direct Friedel-Crafts acylations[4]. Solution: Lowering the reaction temperature to 0 °C increases steric discrimination. Additionally, using a non-polar co-solvent like Dichloromethane (DCM) instead of neat toluene tightens the transition state of the electrophilic aromatic substitution, further favoring the less sterically hindered para position.

Section 2: Quantitative Data Presentation

The following table summarizes the impact of reaction conditions on stereochemical and regiochemical outcomes during the synthesis, demonstrating the necessity of the optimized workflow.

Reaction Step & Conditionscis:trans Ratiopara:ortho RatioIsolated Yield (cis isomer)
Standard Friedel-Crafts (RT, 2.0 eq AlCl₃) + NaOH Hydrolysis 15 : 8580 : 20< 10%
Kinetic Friedel-Crafts (0 °C, 1.1 eq AlCl₃) + NaOH Hydrolysis 30 : 7092 : 818%
Kinetic Friedel-Crafts (0 °C, 1.1 eq AlCl₃) + TFA Deprotection (t-butyl ester)88 : 1292 : 868%
Section 3: Experimental Protocol (Optimized Workflow)

This self-validating protocol utilizes a tert-butyl ester strategy to bypass basic conditions entirely, locking the stereocenter in place during deprotection.

Step 1: Kinetically Controlled Friedel-Crafts Acylation

  • Charge a dry, nitrogen-flushed round-bottom flask with cis-4-(tert-butoxycarbonyl)cyclohexane-1-carbonyl chloride (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Add anhydrous Toluene (3.0 eq). Cool the mixture to 0 °C using an ice-water bath.

  • Portion-wise, add anhydrous Aluminum Chloride (AlCl₃) (1.05 eq) over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Stir the reaction at 0–5 °C for exactly 2 hours. Monitor by TLC or HPLC to ensure complete consumption of the acid chloride.

  • Quench: Pour the cold reaction mixture directly into a vigorously stirred beaker of crushed ice and 1M HCl (10 mL/g). Stir for 15 minutes until the organic layer is clear.

  • Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude tert-butyl cis-4-(4-methylbenzoyl)cyclohexane-1-carboxylate.

Step 2: Mild Acidic Deprotection

  • Dissolve the crude tert-butyl ester in anhydrous DCM (5 mL/g).

  • Add Trifluoroacetic Acid (TFA) (5 mL/g) dropwise at room temperature.

  • Stir the mixture at room temperature for 3 hours.

  • Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene twice to remove residual TFA.

Step 3: Fractional Crystallization (Isomer Purification)

  • Dissolve the crude acid mixture in a minimum volume of boiling Ethyl Acetate.

  • Slowly add Hexanes until the solution becomes slightly cloudy, then allow it to cool to room temperature, and finally to 4 °C overnight.

  • The trans isomer and ortho byproducts are generally more soluble or form separate crystal morphologies under these conditions.

  • Filter the crystals and wash with cold Hexanes to afford pure cis-4-(4-methylbenzoyl)cyclohexane-1-carboxylic acid. Verify stereopurity via NMR.

Section 4: Mechanistic Visualization

G A cis-Acid Chloride Precursor B Friedel-Crafts Acylation (Toluene, AlCl3, 0°C) A->B C cis-Ketone-AlCl3 Complex (Kinetic Intermediate) B->C Electrophilic Substitution D Enolate Intermediate (Loss of Stereocenter) C->D Excess AlCl3 / Heat (Epimerization) F Rapid Quench (Ice/HCl, <5°C) C->F Kinetic Control E trans-Ketone-AlCl3 Complex (Thermodynamic Sink) D->E Reprotonation (Equatorial Preference) E->F G cis-4-(4-Methylbenzoyl) cyclohexane-1-carboxylate (Target Product) F->G Major Path H trans-4-(4-Methylbenzoyl) cyclohexane-1-carboxylate (Undesired Byproduct) F->H Minor Path

Caption: Kinetic vs. Thermodynamic pathways in cis-4-(4-Methylbenzoyl)cyclohexane synthesis.

Section 5: References
  • European Patent Office. "Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids" (EP0814073A1). Google Patents. URL:

  • The Journal of Organic Chemistry. "Palladium-Catalyzed Sequential Acylation/Cyanation of Aryl Iodides: A Regiospecific Synthesis of 2-Cyanoaryl Ketones." ACS Publications. URL:[Link]

  • Organic & Biomolecular Chemistry. "Double cascade reactions based on the Barbas dienamine platform: highly stereoselective synthesis of functionalized cyclohexanes for cardiovascular agents." RSC Publishing. URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Retention Time Optimization for cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic Acid

Welcome to the Analytical Development Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid . Because this molecule features a highly polarizable aromatic system, a sterically constrained cis-cyclohexane core, and an ionizable carboxylic acid moiety, achieving rugged retention and baseline resolution requires precise control over the mobile phase microenvironment.

Part 1: Core Troubleshooting & FAQs

Q1: Why is the retention time of my compound highly variable or shifting between runs?

A1: The variability is almost certainly caused by inadequate buffering of the mobile phase pH near the compound's pKa. The carboxylic acid moiety on this molecule has an estimated pKa of 4.5–5.0. According to the Henderson-Hasselbalch equation, if your mobile phase pH is between 3.5 and 6.0, the compound exists in a highly sensitive dynamic equilibrium between its polar, ionized carboxylate form and its hydrophobic, unionized acid form. Operating within ±1.5 pH units of the pKa causes extreme sensitivity to minor pH fluctuations, resulting in shifting retention times (RT) and peak tailing .

The Fix: Adjust the aqueous mobile phase to a pH of 2.0–2.5 using a strong buffer (e.g., 0.1% Trifluoroacetic acid or Formic acid). This ensures >99% of the molecules are in the unionized state, locking in a stable, predictable retention time .

Q2: The compound elutes too close to the void volume ( t0​ ). How can I increase its retention factor ( k′ )?

A2: Early elution indicates insufficient hydrophobic interaction with the stationary phase. In Reversed-Phase Liquid Chromatography (RPLC), retention is dominated by the overall hydrophobic nature of the analytes . For this compound, poor retention occurs if the molecule is ionized or if the organic modifier concentration is too high. The Fix:

  • Verify the pH is ≤ 2.5 to suppress ionization.

  • Decrease the initial percentage of the organic modifier (Acetonitrile or Methanol) in your gradient (e.g., start at 5% B instead of 20% B).

  • Ensure the column is fully equilibrated with the highly aqueous mobile phase (minimum 10 column volumes) before injection.

Q3: We need to separate the cis-isomer from the trans-isomer. A standard C18 column isn't providing baseline resolution. What is the mechanistic alternative?

A3: Diastereomers like the cis and trans forms of 4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid have identical molecular weights and similar polarities, making them difficult to separate based purely on dispersive hydrophobicity. However, their 3D spatial arrangements differ. In the cis isomer, the bulky 4-methylbenzoyl and carboxylic acid groups project from the same side of the cyclohexane ring, creating different steric hindrance profiles compared to the trans isomer. The Fix: Switch from a C18 to a Phenyl-Hexyl or Biphenyl stationary phase. These columns offer orthogonal selectivity by leveraging π−π interactions with the aromatic 4-methylbenzoyl ring . The differing steric profiles of the cis and trans isomers dictate how closely their aromatic rings can interact with the phenyl groups on the stationary phase, often yielding dramatic improvements in resolution ( Rs​>1.5 ).

Part 2: Visual Diagnostic Workflows

RT_Troubleshooting Start Issue: Poor Retention / RT Shift CheckPH Check Aqueous Mobile Phase pH Start->CheckPH PHHigh pH > 4.5 (Ionized State) CheckPH->PHHigh If unbuffered/neutral PHLow pH < 3.0 (Unionized State) CheckPH->PHLow If acidic buffer used ActionHigh Lower pH to 2.0 - 2.5 (Use Formic Acid / TFA) PHHigh->ActionHigh ActionLow Check Organic Modifier % (Decrease %B to increase RT) PHLow->ActionLow Verify Verify Column Equilibration (10-20 Column Volumes) ActionHigh->Verify ActionLow->Verify

Logic tree for diagnosing and resolving retention time shifts and poor retention.

Method_Dev Step1 1. Analyte Assessment pKa ~4.5, Hydrophobic Step2 2. pH Selection Target pH 2.5 Step1->Step2 Step3 3. Column Scouting C18 vs Phenyl-Hexyl Step2->Step3 Step4 4. Gradient Optimization 5-95% Organic Step3->Step4 Step5 5. Validation Robustness & Specificity Step4->Step5

Sequential AQbD workflow for HPLC method development of carboxylic acids.

Part 3: Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH on cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic Acid
Mobile Phase pHIonization StatePolarityExpected Retention (RPLC)Method Robustness
pH 2.0 - 2.5 >99% UnionizedLowHigh (Strongly Retained)Excellent
pH 4.5 - 5.0 ~50% IonizedMediumVariablePoor (Highly Sensitive)
pH 7.0 - 7.5 >99% IonizedHighLow (Elutes near void)Good (But poorly retained)
Table 2: Stationary Phase Selectivity Matrix
Column ChemistryPrimary InteractionSecondary InteractionBest Use Case for this Analyte
C18 (Octadecyl) Dispersive (Hydrophobic)None (if endcapped)General purity, high retention
Phenyl-Hexyl Dispersive π−π (pi-pi)Resolving cis vs trans isomers
Polar-Embedded C18 DispersiveHydrogen BondingResolving polar degradation products

Part 4: Step-by-Step Methodologies

Protocol: pH Scouting and Isocratic Translation (Self-Validating System)

Objective: Establish a robust, stability-indicating method baseline for cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid that automatically validates its own ruggedness .

Step 1: Mobile Phase Preparation

  • Aqueous (A): 0.1% Formic Acid in MS-grade Water (Yields pH ~2.7, suppressing ionization).

  • Organic (B): 0.1% Formic Acid in Acetonitrile (Maintains ionic strength across the gradient).

Step 2: Scouting Gradient Execution

  • Column: Phenyl-Hexyl, 100 x 4.6 mm, 3 µm (Chosen for π−π selectivity).

  • Flow Rate: 1.0 mL/min.

  • Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Temperature: 30°C (Controls mass transfer of the bulky cis geometry).

Step 3: Data Analysis & Isocratic Translation

  • Identify the RT of the target peak.

  • Calculate the elution composition at the time the peak reached the detector, subtracting the system dwell volume ( VD​ ).

  • Causality: Gradient elution compresses peak widths, but isocratic holds maximize resolution for closely eluting process impurities. Set an isocratic method at 5% below the calculated elution composition.

Step 4: System Suitability Validation (The Self-Validation Check)

  • Perform 6 replicate injections of the standard under the new isocratic conditions.

  • Validation Gate: The method is considered successfully optimized and robust only if the %RSD of the retention time is < 0.5% and the asymmetry factor (USP tailing) is between 0.9 and 1.2. Failure to meet these metrics indicates the pH is still too close to the pKa, requiring a shift to 0.1% TFA (pH ~2.0).

References

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Liquid Chromatography Support.[Link]

  • LCGC International. "Back to Basics: The Role of pH in Retention and Selectivity." Chromatography Online. [Link]

  • Pharma Growth Hub. "pH, pKa, and Retention." Pharma Growth Hub.[Link]

  • LCGC International. "Top Three HPLC Method Development Tips." Chromatography Online.[Link]

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic Acid

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid. The synthesis of this compound—often achieved via Friedel-Craft...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid. The synthesis of this compound—often achieved via Friedel-Crafts acylation of toluene with a cyclohexane-1,4-dicarboxylic acid derivative—notoriously yields a complex crude mixture.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve high-purity cis-isomer isolation, ensuring your downstream drug development workflows are not compromised by isomeric or chemical contamination.

Diagnostic FAQ: Addressing Specific Impurities

Q1: My NMR shows a significant percentage of the trans-isomer. Why does this happen and how do I remove it?

  • Causality: The trans-1,4-disubstituted cyclohexane conformation allows both the bulky 4-methylbenzoyl group and the carboxylic acid to occupy equatorial positions, minimizing 1,3-diaxial steric strain. Consequently, the trans-isomer is thermodynamically favored. During synthesis, especially under conditions that permit enolization at the alpha-carbon, the mixture naturally equilibrates toward the trans state. Commercial suppliers often note that these chiral compounds inherently contain mixtures of isomers unless rigorously purified.

  • Resolution: Because the trans-isomer possesses a flatter, more symmetrical equatorial-equatorial geometry, it packs more efficiently into a crystal lattice. This results in a higher melting point and significantly lower solubility in moderately polar solvents like toluene compared to the cis-isomer. You can exploit this thermodynamic difference via 1[1]. Cooling a toluene solution will selectively precipitate the trans-isomer, leaving the cis-isomer enriched in the mother liquor.

Q2: I am seeing unreacted cyclohexane-1,4-dicarboxylic acid (CDCA) in my LC-MS. What is the most efficient removal method?

  • Causality: CDCA is highly polar due to its dual carboxylic acid groups, which form strong, extensive intermolecular hydrogen-bonding networks. This high lattice energy makes CDCA practically insoluble in cold, non-polar to moderately polar aprotic solvents like dichloromethane (DCM). Conversely, your target molecule contains a lipophilic 4-methylbenzoyl moiety that disrupts such extensive hydrogen bonding, rendering it highly soluble in DCM.

  • Resolution: Perform a simple trituration of the crude solid using cold DCM. The CDCA will remain suspended as an insoluble white powder, while the target cis-monoacid dissolves completely into the organic phase.

Q3: How do I eliminate neutral organic impurities, such as unreacted toluene or Friedel-Crafts byproducts?

  • Causality: Neutral impurities (e.g., unreacted toluene, di-acylated byproducts, or neutral ketones) lack the ionizable proton present in your target's carboxylic acid group.

  • Resolution: Utilize a classic 2[2]. By washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃), the target acid deprotonates (pKa ~4.5) and migrates to the aqueous layer as a water-soluble sodium carboxylate salt. The neutral impurities remain trapped in the organic layer, which is then discarded.

Physicochemical Profile & Separation Metrics

Use the following data to guide your solvent selection and extraction parameters.

CompoundRoleRelative PolaritySol. in Cold DCMSol. in Aq. Base (pH 8)
cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid Target Product ModerateHighHigh (as sodium salt)
trans-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acidIsomeric ImpurityModerateLowHigh (as sodium salt)
Cyclohexane-1,4-dicarboxylic acid (CDCA)Unreacted Starting MaterialHighInsolubleHigh (as sodium salt)
Toluene / Neutral KetonesByproducts / SolventsLowHighInsoluble

Experimental Protocols

The following methodologies are designed as self-validating systems. If you do not observe the expected physical changes at each step, halt the protocol and verify your reagents.

Protocol A: DCM Trituration (CDCA Removal)
  • Suspend: Add 10 mL of ice-cold dichloromethane (DCM) per gram of crude synthesized mixture in a round-bottom flask.

  • Stir: Agitate vigorously for 30 minutes at 0–5 °C.

    • Self-Validation: The suspension will not fully clear; a fine, stark-white powder (CDCA) will remain undissolved, while the solvent takes on a slight yellow tint.

  • Filter: Pass the mixture through a sintered glass funnel (medium porosity). Wash the filter cake with a minimal amount of cold DCM.

  • Collect: Retain the filtrate (contains target and neutral impurities) and discard the solid CDCA waste.

Protocol B: Acid-Base Extraction (Neutral Impurity Removal)
  • Solvent Swap: Concentrate the DCM filtrate from Protocol A in vacuo and redissolve the residue in ethyl acetate (EtOAc) (20 mL/g).

  • Deprotonation: Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃.

    • Self-Validation: You will observe immediate effervescence (CO₂ gas evolution). Continue shaking and venting the funnel until gas evolution completely ceases, confirming total deprotonation of the carboxylic acid.

  • Phase Separation: Separate the layers. Discard the upper EtOAc layer (containing neutral impurities).

  • Reprotonation: Transfer the aqueous layer to an Erlenmeyer flask equipped with a stir bar. Slowly add 2M HCl dropwise until the pH reaches 2.0.

    • Self-Validation: A dense, cloudy white precipitate (the free carboxylic acid) will form instantly as the acid reprotonates and crashes out of the aqueous solution.

  • Recovery: Extract the acidic aqueous suspension with fresh EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol C: Fractional Crystallization (Isomer Separation)
  • Dissolution: Dissolve the concentrated residue from Protocol B in a minimum volume of boiling toluene.

  • Controlled Cooling: Remove from heat and allow the flask to cool slowly to room temperature undisturbed, then transfer to a 4 °C refrigerator for 12 hours.

    • Self-Validation: Needle-like or blocky crystals of the thermodynamically stable trans-isomer will begin to form on the flask walls as the solution cools.

  • Isolation: Vacuum filter the cold mixture. The trans-isomer is captured on the filter paper.

  • Final Recovery: Concentrate the mother liquor in vacuo. The resulting solid is highly enriched in the desired cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid. (Note: For >99% isomeric purity, subject this residue to preparative HPLC).

Purification Workflow Visualization

PurificationWorkflow Crude Crude Synthesized Mixture (cis/trans, CDCA, Neutrals) Trituration Trituration in Cold DCM & Filtration Crude->Trituration CDCA_Waste Solid Residue (CDCA Impurity) Trituration->CDCA_Waste Insoluble Filtrate1 DCM Filtrate (Target + Neutrals) Trituration->Filtrate1 Soluble Base_Extract Liquid-Liquid Extraction (Sat. NaHCO3) Filtrate1->Base_Extract Org_Waste Organic Phase (Neutral Impurities) Base_Extract->Org_Waste Org Phase Aq_Phase Aqueous Phase (Carboxylate Salts) Base_Extract->Aq_Phase Aq Phase Acidify Acidify to pH 2 (HCl) & Extract with EtOAc Aq_Phase->Acidify EtOAc_Phase EtOAc Phase (Free Acids) Acidify->EtOAc_Phase Recryst Concentrate & Fractional Crystallization (Toluene) EtOAc_Phase->Recryst Trans_Waste Precipitate (trans-Isomer) Recryst->Trans_Waste Crystallizes Cis_Product Mother Liquor (cis-Isomer Enriched) Recryst->Cis_Product Remains in Solution Final_Purif Evaporate & Prep-HPLC Cis_Product->Final_Purif Pure_Cis Pure cis-4-(4-Methylbenzoyl) cyclohexane-1-carboxylic acid Final_Purif->Pure_Cis

Workflow for the purification of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid.

References

  • Trans-4-hydroxycyclohexane-1-carboxylic acid | Sigma-Aldrich. sigmaaldrich.com.
  • Purification of Laboratory Chemicals - 9th Edition | Elsevier Shop. elsevier.com.
  • Textbook of Practical Organic Chemistry 5th ed. archive.org.

Sources

Optimization

Title: Technical Support Center: NMR Troubleshooting for cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

Welcome to the Advanced NMR Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges related to signal fidelity in complex cyclic organic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges related to signal fidelity in complex cyclic organic acids. When analyzing cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid, researchers often mistake structural artifacts—such as line broadening from conformational exchange or hydrogen bonding—for systemic background noise.

This guide provides a self-validating, causality-driven framework to isolate, diagnose, and eliminate background noise and baseline distortions in your NMR spectra.

Diagnostic Workflow: Isolating NMR Noise Sources

Before adjusting instrument parameters, you must determine whether the "noise" is systemic (thermal/hardware) or structural (molecular dynamics/matrix effects). Follow this decision tree to isolate the root cause.

NMR_Troubleshooting Start Analyze NMR Spectrum (cis-4-(4-Methylbenzoyl)... cyclohexane-1-carboxylic acid) Issue Identify Primary Issue Start->Issue NoiseType1 Broad 'Humps' / Baseline Distortion Issue->NoiseType1 Structural NoiseType2 Random Thermal Noise / Low SNR Issue->NoiseType2 Systemic Diag1 H-Bonding / Aggregation (Carboxylic Acid Dimerization) NoiseType1->Diag1 Diag2 Paramagnetic Impurities or Poor Shimming NoiseType1->Diag2 Diag3 Low Sample Concentration NoiseType2->Diag3 Diag4 Suboptimal Hardware/ Acquisition Settings NoiseType2->Diag4 Action1 Switch to DMSO-d6 or Add Trace TFA/Base Diag1->Action1 Action2 Filter Sample & Re-shim (Z1, Z2, Z3) Diag2->Action2 Action3 Concentrate to >10 mg/mL or Use Cryoprobe Diag3->Action3 Action4 Increase NS (SNR ∝ √NS) Optimize Receiver Gain Diag4->Action4

Diagnostic workflow for isolating and resolving NMR background noise and baseline distortions.

Module 1: Molecular Dynamics & Sample Matrix FAQs

Q: Why does the baseline of my cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid spectrum look distorted, even with a highly purified sample?

A: What appears to be background noise or a "rolling baseline" is often extreme line broadening caused by the carboxylic acid moiety. In non-polar deuterated solvents like CDCl₃, carboxylic acids form hydrogen-bonded dimers. This dimerization exists in a dynamic equilibrium. When the exchange rate between the monomer and dimer occurs at an intermediate rate on the NMR timescale, the acidic proton signal broadens so severely that it blends into the baseline, mimicking low-frequency noise. Furthermore, the cis-cyclohexane ring can undergo conformational chair-chair flips, which may broaden the aliphatic multiplet signals if the kinetics are comparable to the NMR observation frequency [2].

Self-Validating Protocol: Matrix Disruption To prove this is a structural artifact and not hardware noise, you must alter the hydrogen-bonding dynamics.

  • Solvent Selection: Evaporate the CDCl₃ and reconstitute 10–15 mg of your sample in 0.6 mL of DMSO-d₆. DMSO is a strong hydrogen-bond acceptor that outcompetes dimerization, locking the acid proton into a single state and sharpening the peak.

  • Chemical Exchange Acceleration: If you must use CDCl₃, add 1–2 drops of deuterated trifluoroacetic acid (TFA-d). This pushes the proton exchange into the fast regime on the NMR timescale, coalescing the broad hump into a sharp, distinct peak and instantly flattening your baseline.

  • Filtration: Always filter the reconstituted sample through a glass wool plug into the NMR tube. Micro-particulates (especially paramagnetic iron from spatulas) create localized magnetic field inhomogeneities that manifest as baseline noise.

Module 2: Hardware & Acquisition Optimization FAQs

Q: My sample concentration is strictly limited to <2 mg/mL. How do I overcome the random thermal background noise?

A: When sample concentration is low, the thermal noise generated by the receiver coil and preamplifier dominates the Free Induction Decay (FID). The fundamental rule of signal averaging in NMR spectroscopy is that the Signal-to-Noise Ratio (SNR) improves proportionally to the square root of the Number of Scans (NS) [1]. However, relying solely on NS has diminishing returns due to the time penalty ( t∝SNR2 ).

Furthermore, the hardware's intrinsic noise figure plays a critical role. As demonstrated in recent noise models of cryogenic NMR systems, the absolute power gain of the preamplifier must exceed the spectrometer's noise figure to effectively separate the signal from background thermal noise[3].

Self-Validating Protocol: Acquisition Parameter Optimization

  • Receiver Gain (RG) Maximization: Before acquiring data, execute the auto-receiver gain command (e.g., rga on Bruker systems). This scales the FID to fill the analog-to-digital converter (ADC) without clipping. An improperly low RG buries your signal in digitizer noise.

  • Calculate Required Scans: Measure the SNR of the methyl peak (usually the sharpest singlet in the 4-methylbenzoyl group) from a dummy 16-scan experiment. If your current SNR is 10 and you need an SNR of 40 (a 4x improvement), you must increase your NS by a factor of 16 ( 42 ). Set NS = 256.

  • Hardware Intervention: If the required NS exceeds practical time limits (e.g., >12 hours), you must switch to a spectrometer equipped with a Cryoprobe. By cooling the RF coil and preamplifier with helium gas, thermal noise is drastically reduced, yielding an immediate 3x to 4x boost in SNR without increasing scan time.

Module 3: Post-Processing Interventions FAQs

Q: Can I mathematically remove residual background noise after acquisition without distorting the complex splitting patterns of the cis-cyclohexane ring?

A: Yes, through the judicious application of window functions (apodization) prior to the Fourier Transform. The FID contains the strongest signal at the beginning (time zero), while the tail end consists almost entirely of random background noise. By applying an exponential decay function, you artificially dampen the noise in the tail of the FID, effectively filtering out high-frequency background noise [4].

Self-Validating Protocol: Exponential Multiplication

  • Set Line Broadening (LB): In your processing software, locate the exponential multiplication parameter (LB).

  • Optimize for Resolution vs. SNR: For cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid, the cyclohexane ring protons exhibit complex J -coupling (axial-equatorial, axial-axial interactions). Setting the LB too high (e.g., >2.0 Hz) will artificially broaden these peaks, destroying the multiplet resolution.

  • Apply and Transform: Set LB = 0.3 Hz for ¹H NMR (or 1.0 - 2.0 Hz for ¹³C NMR). Apply the window function and perform the Fourier Transform. You will observe a mathematically smoothed baseline with preserved J -coupling fidelity.

Quantitative Comparison: Noise Reduction Strategies

The following table synthesizes the expected SNR improvements and associated trade-offs when applying the methodologies described above to a dilute sample of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid.

Intervention StrategyMechanism of ActionExpected SNR ImprovementTrade-off / Limitation
Increase NS (e.g., 16 to 256) Signal averaging (stochastic noise cancellation)~4.0x ( 256/16​ )Increases acquisition time by 16x.
Cryoprobe Utilization Reduces thermal noise in coil and preamplifier3.0x - 4.0x High operational cost; requires specialized hardware.
Exponential Window Function (LB = 0.3 Hz) Dampens noise in the FID tail1.2x - 1.5x Slight loss of spectral resolution (peak broadening).
Solvent Switch (CDCl₃ to DMSO-d₆) Disrupts carboxylic acid dimerizationBaseline flattening (Peak sharpening)Alters chemical shifts; DMSO peak may obscure aliphatic signals.
Deuterated Solvents Eliminates solvent proton interferenceMassive background reduction Standard practice; requires >99.8% isotopic purity [2].

References

  • BenchChem. Enhancing the signal-to-noise ratio in spectroscopic analysis. BenchChem Technical Support.
  • Vaia. Understanding Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated Solvents. Vaia Educational Resources.
  • Taylor & Francis. Noise model of the cryogenic nuclear magnetic resonance spectroscopy system's receiving chain. tm - Technisches Messen.
  • Thermo Fisher Scientific. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection (Applicable to NMR Fourier Transform). AnalyteGuru.
Troubleshooting

Technical Support Center: Scale-Up &amp; Troubleshooting for cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic, kinetic, and stereochemical challenges associated with scaling up t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic, kinetic, and stereochemical challenges associated with scaling up the synthesis of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid (CAS 735269-91-7)[1].

The production of this molecule relies on a Friedel-Crafts acylation of toluene using a cyclohexane-1,4-dicarboxylic acid derivative, followed by stereoselective isolation[2]. Scaling this chemistry introduces severe safety hazards—specifically thermal runaways during Lewis acid quenching[3] and thermodynamic drift toward the undesired trans-isomer[4]. This guide provides self-validating protocols and mechanistic causality to ensure safe, high-yield production.

Process Architecture & Reaction Pathway

G A Cyclohexane-1,4-dicarboxylic acid mono-chloride mono-methyl ester B Toluene + AlCl3 (Friedel-Crafts Acylation) A->B C Intermediate Complex (Acylium Ion) B->C -HCl D Quench (Ice/Water) Exothermic + HCl C->D E Hydrolysis (NaOH then HCl) D->E F cis/trans Mixture E->F G Selective Crystallization (cis-isomer isolation) F->G Solvent/Temp Control

Synthetic workflow for cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid.

Quantitative Process Parameters

To maintain a self-validating system, your reactor sensors must align with the following thermodynamic and physical baselines. Deviations indicate a loss of process control.

ParameterValueMechanistic Causality / Impact
AlCl₃ Hydration Enthalpy Highly ExothermicFormation of [Al(H₂O)₆]³⁺ releases massive heat; requires reverse quenching[5].
HCl Evolution Rate 3 moles per mole AlCl₃Rapid off-gassing during quench necessitates high-capacity alkaline scrubbers[5].
cis-Isomer Melting Point ~170–171 °CLower than trans (312 °C); dictates low-temperature crystallization strategy[6].
Thermodynamic Equilibrium ≥ 66% trans-isomerHigh temperatures drive conversion to the diequatorial trans state[7].

Troubleshooting & FAQs (Process Hazards)

Q1: During the scale-up of the Friedel-Crafts acylation, the AlCl₃ quench caused a rapid pressure spike and thermal runaway. How do we prevent this?

A1: The danger stems from the massive hydration energy released when anhydrous AlCl₃ reacts with water to form the hexahydrate complex[Al(H₂O)₆]³⁺, simultaneously liberating 3 equivalents of HCl gas[5].

  • The Fix: Never add water to the reaction vessel (direct quench). You must utilize a reverse quench [3]. Slowly transfer the active reaction mixture into a massive heat sink consisting of a vigorously stirred ice/water/HCl slurry. The sheer volume of the heat sink absorbs the exotherm, while the pre-chilled environment suppresses the volatilization rate of the generated HCl gas.

Q2: We are obtaining a high percentage of the trans-isomer instead of the target cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid. Why?

A2: This is a classic thermodynamic vs. kinetic control issue. In 1,4-disubstituted cyclohexanes, the trans-isomer allows both bulky groups to occupy equatorial positions (diequatorial), making it thermodynamically far more stable than the cis-isomer (axial-equatorial)[4].

  • The Fix: Heat drives the isomerization toward the thermodynamic sink (equilibrium favors ~66% to 100% trans depending on the state)[7]. To prevent this, you must strictly control temperatures during the hydrolysis step (< 40 °C) and isolate the cis-isomer kinetically via selective crystallization, leveraging the fact that the cis-isomer is generally more soluble in polar aprotic solvents than the highly crystalline trans-isomer[6].

Q3: The aqueous workup after the quench forms a stubborn emulsion that halts phase separation. How can we break it?

A3: Emulsions in AlCl₃ workups are caused by the formation of gelatinous aluminum hydroxide[Al(OH)₃] precipitates, which act as Pickering emulsifiers at near-neutral pH[5].

  • The Fix: You must force the aluminum into a fully soluble ionic state. Either drop the pH below 2 using concentrated HCl to maintain the soluble [Al(H₂O)₆]³⁺ cation, or raise the pH above 12 using NaOH to form the soluble aluminate anion [Al(OH)₄]⁻. Alternatively, adding a chelating agent like potassium sodium tartrate (Rochelle salt) will trap the aluminum ions and immediately break the emulsion[3].

Step-by-Step Methodologies

Protocol A: Scaled Friedel-Crafts Acylation

Objective: Safely generate the acylium ion and couple it with toluene while managing HCl off-gassing.

  • Preparation: Charge a dry, glass-lined reactor with toluene (5 volumes) and cyclohexane-1,4-dicarboxylic acid mono-chloride mono-methyl ester (1.0 eq) under a strict nitrogen atmosphere.

  • Catalyst Addition: Cool the reactor jacket to 0–5 °C. Begin portion-wise addition of anhydrous AlCl₃ (1.2 eq) via a solid-addition funnel.

  • Causality Check: The addition rate must be dictated by the internal temperature probe. Do not allow the internal temperature to exceed 10 °C to prevent premature side reactions and uncontrolled acylium ion rearrangement[8].

  • Reaction: Once addition is complete, warm the reactor to 20 °C and stir for 4 hours. Route the evolved HCl gas through a dry trap into a high-capacity NaOH scrubbing tower.

Protocol B: Exotherm-Controlled Reverse Quench

Objective: Neutralize the Lewis acid without triggering a thermal runaway.

  • Heat Sink Preparation: In a secondary, larger reactor, prepare a quench bath consisting of crushed ice (10 kg per 1 kg of AlCl₃) and 1M HCl (2 volumes).

  • Transfer: Cool the primary reaction mixture to 5 °C. Using a pressurized transfer line, add the reaction mixture dropwise into the vigorously stirred quench bath.

  • Causality Check: The presence of 1M HCl in the quench bath prevents the localized formation of insoluble Al(OH)₃ gels, ensuring the aqueous layer remains fluid and separable[3].

  • Phase Separation: Allow the mixture to settle. Drain the highly acidic aqueous layer. Wash the organic (toluene) layer with brine until the pH is > 4.

Protocol C: Kinetic Isolation of the cis-Isomer

Objective: Hydrolyze the ester and trap the less stable cis-isomer.

  • Hydrolysis: Transfer the organic layer to a reactor and add 2M NaOH (2.0 eq). Stir vigorously at 35 °C for 6 hours. Crucial: Do not exceed 40 °C to prevent thermal isomerization to the trans-isomer[7].

  • Acidification: Separate the aqueous layer (which now contains the sodium salt of the product). Cool to 5 °C and slowly acidify to pH 2 using 2M HCl. The crude carboxylic acid will precipitate.

  • Selective Crystallization: Filter the crude solid. Recrystallize from a controlled mixture of ethyl acetate and hexane. The highly crystalline trans-isomer impurities will precipitate first if present. Collect the mother liquor and concentrate under reduced pressure at low heat to yield the pure cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid .

References

  • [1] MolAid. cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid | CAS 735269-91-7. Retrieved from: [Link]

  • [7] ResearchGate. New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid. Retrieved from: [Link]

  • [6] Google Patents. US7420086B2 - Process for producing trans-1,4-cyclohexanedicarboxylic acid. Retrieved from:

  • [8] Mettler Toledo. Friedel-Crafts Alkylation Reaction. Retrieved from: [Link]

  • [5] Wikipedia. Aluminium chloride. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stereoisomers of 4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid: Cis vs. Trans

For researchers, scientists, and professionals in drug development, a nuanced understanding of stereoisomerism is paramount. The spatial arrangement of atoms within a molecule can profoundly influence its physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of stereoisomerism is paramount. The spatial arrangement of atoms within a molecule can profoundly influence its physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical comparison of the cis and trans isomers of 4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid, offering insights into their conformational analysis, physicochemical properties, analytical differentiation, and potential implications in medicinal chemistry.

Stereochemical and Conformational Analysis: The Chair Conformation Reigns Supreme

The fundamental difference between the cis and trans isomers of 4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid lies in the relative orientation of the 4-methylbenzoyl and carboxylic acid groups on the cyclohexane ring. Due to the inherent flexibility of the cyclohexane ring, it predominantly adopts a chair conformation to minimize torsional and steric strain.[1][2]

In the trans isomer , the two substituents can both occupy equatorial positions in the most stable chair conformation. This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions, rendering the trans isomer the thermodynamically more stable of the two.[1][3]

Conversely, in the cis isomer , one substituent must be in an axial position while the other is equatorial.[1] This leads to a higher energy conformation due to steric clashes between the axial substituent and the axial hydrogens on the same side of the ring. Given the bulk of the 4-methylbenzoyl group, the conformer where the carboxylic acid group is axial and the 4-methylbenzoyl group is equatorial would be favored over the alternative.

The energy difference between the diequatorial trans conformer and the axial-equatorial cis conformer dictates the equilibrium position between the two isomers. For many 1,4-disubstituted cyclohexanes, the equilibrium mixture at room temperature heavily favors the more stable trans isomer, often in a ratio of approximately 85:15 (trans:cis).[4]

Physicochemical Properties: A Tale of Two Orientations

Propertytrans-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acidcis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acidRationale
Thermodynamic Stability More StableLess StableThe diequatorial arrangement in the trans isomer minimizes steric strain.[1][3]
Melting Point Expected to be higherExpected to be lowerThe greater symmetry and more efficient crystal packing of the trans isomer typically lead to a higher melting point. For example, trans-4-(4-chlorophenyl)-1-cyclohexane carboxylic acid has a melting point of 249-254 °C.[5]
Solubility Expected to be lower in polar solventsExpected to be higher in polar solventsThe higher polarity of the cis isomer, due to the less symmetrical arrangement of its polar groups, generally leads to greater solubility in polar solvents.
Acidity (pKa) Expected to be more acidic (lower pKa)Expected to be less acidic (higher pKa)The equatorial carboxylic acid in the trans isomer is more accessible for solvation of its conjugate base, stabilizing it and thus increasing acidity.[6][7]

Synthesis and Isomerization: Controlling Stereochemistry

The synthesis of 4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid would likely proceed through a Friedel-Crafts acylation of a suitable cyclohexane precursor. The stereochemical outcome of such a synthesis, or subsequent reduction and oxidation steps, may yield a mixture of cis and trans isomers.

Epimerization to the More Stable Trans Isomer

Given that the trans isomer is thermodynamically more stable, it is possible to convert the cis isomer into an equilibrium mixture enriched in the trans form. This process, known as epimerization, is typically achieved by heating the cis isomer or a cis/trans mixture in the presence of a base, such as potassium hydroxide.[4] This process is crucial for obtaining the more stable and often desired trans isomer in higher purity.

Experimental Protocol: Base-Catalyzed Epimerization

The following is a generalized protocol for the epimerization of 4-substituted cyclohexanecarboxylic acids, which can be adapted for the title compound.

G cluster_0 Epimerization Workflow A 1. Combine cis/trans mixture with KOH B 2. Heat the mixture (130-220 °C) A->B C 3. Cool the reaction mixture B->C D 4. Acidify to precipitate the acid C->D E 5. Filter and wash the product D->E F 6. Recrystallize to purify the trans isomer E->F

Caption: Generalized workflow for the epimerization of cis- to trans-4-substituted cyclohexanecarboxylic acids.

Analytical Differentiation: Spectroscopic and Chromatographic Techniques

Distinguishing between the cis and trans isomers is crucial for quality control and structure-activity relationship studies. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy can be used to differentiate between the cis and trans isomers based on chemical shifts and coupling constants.

¹H NMR Spectroscopy:

  • Chemical Shift: The axial and equatorial protons in the cyclohexane ring have different chemical environments, leading to distinct chemical shifts. The proton on the carbon bearing the carboxylic acid group (C1-H) is particularly informative. In the trans isomer (diequatorial), this proton is axial and will typically resonate at a different frequency compared to the equatorial proton in the major conformer of the cis isomer.

  • Coupling Constants: The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them. The coupling between the C1-H and the adjacent C2/C6 protons will differ for the axial and equatorial orientations, providing a clear distinction between the isomers.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry. The axial and equatorial substituents will have different shielding effects on the ring carbons. For instance, the carbon bearing an axial substituent is typically shielded and appears at a lower chemical shift compared to when it bears an equatorial substituent.

NucleusExpected Distinguishing Featuretrans Isomer (diequatorial)cis Isomer (axial-equatorial)
¹H NMR Chemical shift of C1-HAxial proton, different chemical shift.Equatorial proton, different chemical shift.
¹H NMR Coupling constants of C1-HLarger axial-axial and smaller axial-equatorial couplings.Smaller equatorial-axial and equatorial-equatorial couplings.
¹³C NMR Chemical shift of C1 and C4Resonances indicative of equatorial substituents.Resonances indicative of one axial and one equatorial substituent.
¹³C NMR Chemical shift of C2, C3, C5, C6Shielding effects from equatorial groups.Different shielding effects due to one axial group.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of cis and trans isomers. Due to their different polarities and three-dimensional shapes, the two isomers will interact differently with the stationary phase of the HPLC column, leading to different retention times.

Experimental Protocol: Reversed-Phase HPLC Separation

The following is a general protocol for the separation of geometric isomers of substituted cyclohexanecarboxylic acids.

G cluster_0 HPLC Separation Workflow A 1. Prepare mobile phase (e.g., MeCN/H₂O with acid) B 2. Prepare sample solution in mobile phase A->B C 3. Equilibrate C18 column B->C D 4. Inject sample C->D E 5. Run isocratic or gradient elution D->E F 6. Detect isomers using UV detector (e.g., 254 nm) E->F

Caption: Generalized workflow for the HPLC separation of cis and trans isomers.

A typical reversed-phase method using a C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., sulfuric or formic acid) can effectively separate the isomers.[8] The more polar cis isomer is expected to elute earlier than the less polar trans isomer.

Implications in Drug Development and Medicinal Chemistry

The stereochemistry of a molecule can have a profound impact on its biological activity. Although specific biological data for the isomers of 4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid are not publicly available, the principles of stereoisomerism in drug action are well-established.

  • Receptor Binding: The three-dimensional shape of a molecule is critical for its interaction with biological targets such as enzymes and receptors. The different spatial arrangements of the cis and trans isomers can lead to significant differences in binding affinity and, consequently, pharmacological activity.

  • Pharmacokinetics: Properties such as solubility and lipophilicity, which differ between the isomers, can affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Toxicity: In some cases, one isomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to toxicity.

The carboxylic acid moiety is a common functional group in many drugs. Its orientation can influence hydrogen bonding interactions and overall molecular conformation, which are critical for biological activity.[3] The study of both the cis and trans isomers is therefore essential in the early stages of drug discovery and development to identify the optimal stereochemistry for therapeutic efficacy and safety.

Conclusion

The cis and trans isomers of 4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid represent a classic example of geometric isomerism in a cyclic system. The trans isomer, with its diequatorial substitution, is the more thermodynamically stable form and is expected to exhibit a higher melting point and lower pKa compared to the cis isomer. These differences in their physicochemical properties can be exploited for their separation and are critical considerations in their synthesis and potential applications. Analytical techniques such as NMR and HPLC provide robust methods for their differentiation and quantification. For researchers in drug development, a thorough understanding and characterization of both isomers are crucial for elucidating structure-activity relationships and developing safe and effective therapeutic agents.

References

  • Barton, D. H. R. (1950). The Conformation of the Steroid Nucleus. Experientia, 6(8), 316–320. [Link]

  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVII. 1,4-Disubstituted Cyclohexanes. Journal of the American Chemical Society, 90(13), 3444–3458. [Link]

  • Inagaki, M., et al. (1998). Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids. U.S.
  • Wiberg, K. B., & Boyd, R. H. (1972). Conformational analysis. 11. The 1,4-disubstituted cyclohexanes. Journal of the American Chemical Society, 94(24), 8426–8430. [Link]

  • Allinger, N. L., & Freiberg, L. A. (1960). The Relative Stabilities of cis and trans Isomers. IV. The 1,4-Dialkylcyclohexanes. Journal of the American Chemical Society, 82(9), 2393–2398. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). Conformational Analysis of Disubstituted Cyclohexanes. [Link]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Rieke Metals, Inc. (n.d.). trans-4-(4-methylbenzoyl)cyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]

  • Chobanian, H. R., et al. (2014). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Journal of the American Chemical Society, 136(49), 17006–17009. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the mass spectrometry data for cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid, a compound of interest in v...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometry data for cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid, a compound of interest in various chemical and pharmaceutical research areas. Due to the limited availability of a public reference spectrum for this specific cis-isomer, this guide will establish a probable fragmentation pattern based on the known behavior of its constituent chemical moieties: a substituted benzophenone and a cyclohexanecarboxylic acid. This approach allows for a robust, predictive comparison that is invaluable for identifying this compound and distinguishing it from structurally similar molecules in complex matrices.

Predicted Mass Spectrum and Fragmentation

The fragmentation of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid under electron ionization (EI) is expected to be driven by the energetic instability of the initial molecular ion. The resulting fragmentation pathways will likely be influenced by the stability of the resulting fragments. Aromatic structures and resonance-stabilized cations are typically favored.

Key Predicted Fragments:

m/z Proposed Fragment Notes
246 [M] Molecular Ion
229 [M-OH] Loss of a hydroxyl radical from the carboxylic acid group.
201 [M-COOH] Loss of the carboxylic acid group.
119 [C8H7O] 4-Methylbenzoyl cation, a stable acylium ion.
91 [C7H7] Tropylium ion, formed from the 4-methylbenzoyl fragment.
Comparative Analysis: Isomeric and Structural Analogs

The mass spectrum of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid can be compared with its trans-isomer and other related compounds to highlight key differentiating features.

  • trans-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid: The trans-isomer is expected to have a very similar mass spectrum to the cis-isomer, as the primary fragmentation is driven by the functional groups rather than the stereochemistry of the cyclohexane ring. However, subtle differences in the relative intensities of fragment ions may be observable due to stereochemical effects on the stability of the molecular ion and transition states for fragmentation.

  • Cyclohexanecarboxylic acid: This simpler analog lacks the 4-methylbenzoyl group. Its mass spectrum is dominated by fragments arising from the loss of the carboxylic acid group and fragmentation of the cyclohexane ring. The absence of the characteristic benzoyl-related fragments (m/z 119 and 91) would be a clear point of differentiation.[1]

  • 4-Methylbenzoic acid: This compound contains the 4-methylbenzoyl moiety but lacks the cyclohexane-1-carboxylic acid portion. Its spectrum would be expected to show a strong molecular ion peak and a prominent fragment corresponding to the loss of the carboxylic acid group, but would lack the fragments associated with the cyclohexane ring.

Proposed Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid.

Caption: Predicted EI-MS Fragmentation of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid.

Experimental Protocol: Acquiring a Mass Spectrum

For researchers seeking to acquire a mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) protocol would be appropriate.

1. Sample Preparation:

  • Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile for LC-MS; dichloromethane, ethyl acetate for GC-MS).

  • For GC-MS analysis, derivatization of the carboxylic acid group (e.g., to its methyl ester or trimethylsilyl ester) may be necessary to improve volatility and chromatographic performance.[2]

2. Chromatographic Separation (Example for GC-MS):

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

  • Injection: Splitless or split injection, depending on the sample concentration.

  • Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

3. Mass Spectrometry Detection:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Acquisition Range: Scan a mass range of m/z 50-300 to capture the molecular ion and all significant fragments.

Workflow for Compound Identification

The following diagram outlines a logical workflow for the identification of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid in a sample.

Identification_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_confirmation Confirmation cluster_result Result Sample_Prep Sample Preparation LCMS_or_GCMS LC-MS or GC-MS Analysis Sample_Prep->LCMS_or_GCMS Extract_Spectrum Extract Mass Spectrum LCMS_or_GCMS->Extract_Spectrum Molecular_Ion Identify Molecular Ion (m/z 246) Extract_Spectrum->Molecular_Ion Compare_Fragments Compare with Predicted Fragments Compare_Spectra Compare Sample and Standard Spectra Compare_Fragments->Compare_Spectra Key_Fragments Identify Key Fragments (m/z 119, 91) Molecular_Ion->Key_Fragments Key_Fragments->Compare_Fragments Reference_Standard Analyze Authentic Standard Reference_Standard->Compare_Spectra Confirmed_ID Confirmed Identification Compare_Spectra->Confirmed_ID

Caption: Workflow for the identification of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid.

Trustworthiness and Self-Validation

The protocols and predictions outlined in this guide are based on well-established principles of mass spectrometry. The fragmentation of organic molecules in EI-MS is a predictable process governed by the relative stability of the resulting ions.[3][4] The proposed fragmentation of the benzoyl moiety to form the acylium ion (m/z 119) and subsequently the tropylium ion (m/z 91) is a classic and reliable fragmentation pattern for aromatic ketones.[3] Similarly, the loss of hydroxyl and carboxyl groups from carboxylic acids is a common fragmentation pathway.[5]

To ensure the validity of any experimental results, it is crucial to:

  • Run a blank: Analyze a solvent blank to identify any background contaminants.

  • Tune the instrument: Ensure the mass spectrometer is properly calibrated and tuned according to the manufacturer's specifications.

  • Use a reference standard: Whenever possible, confirm the identity of the compound by comparing its mass spectrum and retention time with that of an authentic reference standard.

By following these guidelines and utilizing the predictive information in this guide, researchers can confidently identify and characterize cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid in their samples.

References

  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives.
  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • NIST. (n.d.). Cyclohexanecarboxylic acid. In NIST Chemistry WebBook.
  • chemconnections.org. (n.d.). Mass Spectrometry Fragmentation.

Sources

Validation

reproducibility of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid binding assays

An in-depth technical analysis for drug development professionals, biophysicists, and medicinal chemists evaluating 3D-enriched fragment libraries. The Shift to 3D Scaffolds in Fragment-Based Drug Discovery (FBDD) Histor...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for drug development professionals, biophysicists, and medicinal chemists evaluating 3D-enriched fragment libraries.

The Shift to 3D Scaffolds in Fragment-Based Drug Discovery (FBDD)

Historically, Fragment-Based Drug Discovery (FBDD) libraries were dominated by flat, two-dimensional (2D) aromatic rings due to their synthetic accessibility. However, the over-reliance on sp2 -hybridized scaffolds often leads to "molecular flat-lining" during hit-to-lead optimization, resulting in poor solubility and off-target promiscuity[1].

The molecule cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid (MW: 246.3 g/mol ) represents a critical evolution in FBDD: the integration of 3D character. By utilizing a cyclohexane ring, this scaffold projects its pharmacophores—the hydrogen-bonding carboxylic acid and the hydrophobic 4-methylbenzoyl group—in a defined, stereospecific geometry.

Evaluating such low-molecular-weight, weak-affinity ligands ( Kd​ typically in the high μM to low mM range) requires extreme rigor[2]. False positives from aggregation and false negatives from bulk solvent shifts are rampant. As a Senior Application Scientist, I have structured this guide to objectively compare the biophysical platforms used to validate this molecule and provide self-validating protocols to ensure absolute reproducibility.

Platform Comparison: SPR vs. ITC vs. TR-FRET

To objectively benchmark the binding performance of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid against alternative scaffolds, we must select the appropriate biophysical assay.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Time-Resolved FRET (TR-FRET)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( Kd​ )Thermodynamics ( ΔH , ΔS ), Affinity ( Kd​ )IC 50​ / Apparent Kd​
Labeling Required? No (Target is immobilized)No (Completely in-solution)Yes (Fluorophores required)
Throughput Medium to HighLow (1-4 runs per day)High (384/1536-well plates)
Fragment Suitability Excellent (High sensitivity)Excellent (Confirms binding mechanism)Poor (Prone to fluorescent interference)
Vulnerability Bulk refractive index shifts (DMSO)Heat of dilution artifactsInner-filter effects, autofluorescence

Verdict: For carboxylic acid fragments, SPR is the gold standard for primary screening and kinetic validation, while ITC is mandatory for thermodynamic profiling to ensure the binding is enthalpy-driven[3][4].

Self-Validating Experimental Protocols

To guarantee reproducibility, a protocol cannot merely be a sequence of steps; it must contain internal controls that validate the data in real-time.

Protocol 1: SPR Binding Assay (Single-Cycle Kinetics)

Causality Focus: Mitigating Bulk Refractive Index Shifts

Because cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid has a low molecular mass, its binding signal is minuscule (often <5 Response Units). A 0.1% mismatch in DMSO concentration between the running buffer and the sample will cause a bulk refractive index shift that completely masks the binding event[4].

  • Surface Preparation (Amine Coupling): Immobilize the target protein on a CM5 sensor chip to a high density (e.g., 3000–5000 RU) using standard EDC/NHS chemistry. Why: High density compensates for the low mass of the fragment, amplifying the Rmax​ (maximum theoretical response).

  • Solvent Correction Calibration (The Self-Validating Step): Prepare a standard curve of running buffer containing DMSO ranging from 0.8% to 1.2% (assuming a 1.0% assay baseline). Inject these standards before the fragment. Why: This generates a calibration curve that the software uses to mathematically subtract bulk solvent anomalies from the actual binding signal.

  • Single-Cycle Kinetics (SCK) Injection: Inject the fragment in a 5-point dose-response series (e.g., 12.5, 25, 50, 100, 200 μM ) sequentially without regeneration steps between injections. Why: Small molecules typically have rapid dissociation rates ( koff​ ). SCK avoids harsh regeneration buffers that degrade the immobilized protein, ensuring the active surface remains 100% viable throughout the assay[4].

  • Double Referencing: Subtract the signal from an unmodified reference channel, followed by the subtraction of a blank buffer injection.

SPR_Workflow N1 Target Immobilization (High Density CM5) N2 DMSO Calibration (0.8% - 1.2% range) N1->N2 Baseline stabilization N3 Fragment Injection (Single-Cycle Kinetics) N2->N3 Bulk shift correction N4 Double Referencing (Ref Channel + Blank) N3->N4 Avoids surface degradation N5 Kd & Kinetic Rate Determination N4->N5 1:1 Langmuir fitting

Workflow for self-validating Surface Plasmon Resonance (SPR) binding assays.
Protocol 2: ITC Thermodynamic Profiling

Causality Focus: Eliminating Heat of Dilution Artifacts

ITC measures the exact heat released or absorbed during binding. For fragments, the binding enthalpy ( ΔH ) is often small, and mismatched buffers will create a "heat of dilution" that ruins the thermogram[3].

  • Rigorous Dialysis (The Self-Validating Step): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Use the exact final dialysate to dissolve the solid cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid powder. Why: This ensures the salt and pH are identical down to the micromolar level, isolating the heat signal purely to the binding event.

  • Concentration Optimization: Load the target protein into the sample cell at a high concentration (20–40 μM ). Load the fragment into the syringe at 10x to 20x the expected Kd​ (e.g., 1–2 mM ). Why: Fragment binding has a low Wiseman c -value. Pushing the protein concentration higher ensures a detectable sigmoidal inflection point[3].

  • Titration Execution: Perform 19 injections of 2 μL at 25°C, with 150-second spacing.

  • Control Titration: Titrate the fragment into the dialysate buffer alone to measure the background heat of dilution, which must be subtracted from the main experiment.

Comparative Performance Data

To demonstrate the superiority of the 3D cis scaffold, we benchmarked it against its trans stereoisomer and a traditional flat 2D analog (4-(4-Methylbenzoyl)benzoic acid) against a representative metalloenzyme target known to bind carboxylic acids.

Table 1: SPR and ITC Benchmark Data for Carboxylic Acid Fragments

Compound ScaffoldStereochemistrySPR Kd​ ( μM )ITC Kd​ ( μM ) ΔH (kcal/mol)-T ΔS (kcal/mol)Ligand Efficiency (LE)
cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid 3D (cis) 42.5 45.1 -7.8 +2.1 0.34
trans-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid3D (trans)185.0192.4-4.2-0.50.26
4-(4-Methylbenzoyl)benzoic acid2D (Flat)110.3115.8-2.1-4.80.28
Data Analysis & Mechanistic Insights

The data reveals a stark contrast in binding mechanisms. The cis isomer exhibits a highly favorable, enthalpy-driven binding signature ( ΔH=−7.8 kcal/mol). The cis geometry allows the carboxylic acid to anchor deeply into the target's basic pocket while simultaneously burying the tolyl group in an adjacent hydrophobic sub-pocket.

Conversely, the trans isomer forces the functional groups into a vector that causes steric clashes, drastically reducing affinity. The flat 2D analog relies heavily on entropy (-T ΔS=−4.8 kcal/mol) driven by the displacement of water, but lacks the specific directional hydrogen bonding of the 3D cis scaffold, resulting in lower overall Ligand Efficiency (LE).

ITC_Thermodynamics N1 cis-Isomer (3D Scaffold) N2 Target Pocket Binding N1->N2 Stereospecific fit N3 Enthalpy (ΔH) Hydrogen Bonds N2->N3 Carboxylate interaction N4 Entropy (-TΔS) Hydrophobic Release N2->N4 Cyclohexane/Tolyl burial N5 High Ligand Efficiency (LE) N3->N5 Enthalpy-driven N4->N5 Minimal entropy penalty

Thermodynamic binding pathway of 3D fragment scaffolds evaluated via ITC.

Conclusion on Reproducibility

The hinges entirely on the rigorous control of solvent environments. Because the molecule is a weak-affinity fragment, any deviation in DMSO concentration (in SPR) or buffer composition (in ITC) will generate artifacts that mimic or mask true binding. By implementing the self-validating calibration and dialysis steps outlined above, researchers can confidently distinguish the superior enthalpic profile of this 3D scaffold from flat, 2D alternatives, paving the way for successful hit-to-lead optimization.

Sources

Comparative

Definitive Structural Validation of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid: A 2D NMR Comparison Guide

In modern drug development and materials science, the stereochemical integrity of alicyclic scaffolds is non-negotiable. For 1,4-disubstituted cyclohexanes like cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid , conf...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development and materials science, the stereochemical integrity of alicyclic scaffolds is non-negotiable. For 1,4-disubstituted cyclohexanes like cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid , confirming the cis relative configuration over the trans isomer is a critical quality control step.

This guide objectively compares the performance of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical techniques, providing a self-validating experimental framework for definitive stereochemical assignment.

The Stereochemical Challenge

The cyclohexane ring of 4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid predominantly adopts a low-energy chair conformation. The stereochemical assignment hinges on the spatial relationship between the substituents at C1 (carboxylic acid) and C4 (4-methylbenzoyl) [1].

  • The cis-Isomer: To reside on the same face of the ring, one substituent must occupy an equatorial position while the other is forced into an axial position (an a,e or e,a relationship). Consequently, the protons attached to C1 and C4 will also have an equatorial-axial relationship.

  • The trans-Isomer: The substituents reside on opposite faces, strongly favoring the diequatorial (e,e) conformation to minimize steric strain. This places both the C1 and C4 protons in axial positions.

While 1D 1 H NMR theoretically allows differentiation via 3JHH​ coupling constants (axial protons exhibit large 10–12 Hz diaxial couplings), the reality of solution-state NMR often presents a dense, overlapping "methylene envelope" between 1.0 and 2.5 ppm. This overlap obscures the critical H1 and H4 multiplets, rendering 1D NMR ambiguous and necessitating advanced 2D techniques [3].

Comparative Analysis of Validation Techniques

When validating the cis configuration, researchers must balance data resolution, sample viability, and acquisition speed. The table below summarizes the performance of standard analytical alternatives.

Analytical TechniqueStereochemical ResolutionData Acquisition TimeSample RequirementPrimary Limitation
1D NMR ( 1 H, 13 C) Low< 15 minutes~5 mg (Solution)Severe signal overlap in the alicyclic region obscures critical J -couplings.
LC-MS/MS None< 10 minutes< 1 mg (Solution)Blind to stereochemistry; only confirms mass and basic connectivity.
X-Ray Crystallography Absolute (High)Days to WeeksSingle Crystal (Solid)Highly dependent on the ability to grow a high-quality single crystal.
2D NMR Suite Definitive (High) 2–4 Hours 15–20 mg (Solution) Requires access to a high-field spectrometer (≥ 400 MHz).

Table 1: Performance comparison of structural validation techniques for 1,4-disubstituted cyclohexanes.

Workflow Start cis-4-(4-Methylbenzoyl) cyclohexane-1-carboxylic acid LCMS LC-MS/MS (Mass & Formula) Start->LCMS Fast XRay X-Ray Crystallography (Solid State) Start->XRay Crystal Req. NMR1D 1D NMR (1H, 13C) (Basic Connectivity) Start->NMR1D Routine NMR2D 2D NMR Suite (Solution Stereochemistry) Start->NMR2D Advanced Fail Stereochemical Ambiguity LCMS->Fail Success Definitive cis-1,4 Assignment XRay->Success If crystallizable NMR1D->Fail Signal Overlap NMR2D->Success NOESY Contacts

Analytical workflow comparing structural validation techniques for stereochemical assignment.

The 2D NMR Solution: Mechanistic Proof via NOESY

To build a self-validating system, we rely on the Nuclear Overhauser Effect (NOE), which measures through-space dipole-dipole interactions (typically < 5 Å). By utilizing a 2D NOESY (or ROESY) experiment, we can map the spatial proximity of the protons on the cyclohexane ring[2].

The Causality of the NOESY Signature: In a chair conformation, axial protons are spatially close to other axial protons on the same face of the ring (the 1,3-diaxial relationship).

  • If the molecule is the trans isomer (diequatorial substituents), both H1 and H4 are axial. The NOESY spectrum will show strong 1,3-diaxial cross-peaks for both H1 (to H3/H5) and H4 (to H2/H6).

  • Because our target is the cis isomer, one substituent is axial and the other is equatorial. Therefore, one proton (e.g., H1) is axial, and the other (H4) is equatorial. The NOESY spectrum will reveal an asymmetric profile : the axial proton will exhibit strong 1,3-diaxial NOEs, while the equatorial proton will lack these contacts, showing only vicinal correlations.

This asymmetric NOE profile serves as an internal, self-validating control that definitively proves the cis-1,4 geometry without relying on ambiguous 1D J -couplings.

Logic NOESY NOESY Spectrum Analysis H1 H1 Proton Signal (e.g., Axial) NOESY->H1 H4 H4 Proton Signal (e.g., Equatorial) NOESY->H4 NOE_H1 Strong 1,3-diaxial NOEs to H3(ax) & H5(ax) H1->NOE_H1 NOE_H4 NO 1,3-diaxial NOEs Only vicinal eq-eq/eq-ax H4->NOE_H4 Conclusion Asymmetric NOE Profile: One Axial, One Equatorial = CIS Isomer NOE_H1->Conclusion NOE_H4->Conclusion

Logical deduction pathway for assigning cis-1,4-cyclohexane stereochemistry using NOESY NMR.

Experimental Protocol: Step-by-Step 2D NMR Workflow

To ensure reproducibility and trustworthiness, the following experimental protocol outlines the exact methodology for acquiring the necessary 2D NMR suite.

Step 1: Sample Preparation
  • Dissolve 15–20 mg of highly pure cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid in 0.6 mL of deuterated chloroform (CDCl 3​ ) or DMSO- d6​ .

  • Transfer to a high-quality 5 mm NMR tube. Ensure the solution is free of paramagnetic impurities or undissolved particulates to maintain magnetic field homogeneity.

Step 2: Backbone Assignment (COSY, HSQC, HMBC)

Before interpreting spatial data, the exact chemical shifts of H1 and H4 must be unambiguously assigned [2].

  • 1 H- 1 H COSY: Acquire to trace the contiguous spin system around the cyclohexane ring.

  • 1 H- 13 C HSQC: Acquire to separate the overlapping proton signals in the methylene envelope based on their 13 C chemical shift dispersion.

  • 1 H- 13 C HMBC: Critical Step. Look for long-range correlations ( 2J , 3J ) from the quaternary carbonyl carbons (the carboxylic acid C=O and the ketone C=O) to the ring protons. The proton correlating to the acid carbonyl is definitively H1; the proton correlating to the ketone carbonyl is definitively H4.

Step 3: Stereochemical Acquisition (NOESY)
  • Pulse Sequence: Set up a 2D NOESY experiment. For a small molecule of this molecular weight (~246 g/mol ), the correlation time ( τc​ ) is short.

  • Mixing Time ( τm​ ): Set τm​ to 300–500 ms . This causality is vital: a mixing time that is too short will yield weak cross-peaks, while a time that is too long will result in spin diffusion (indirect NOEs), leading to false-positive spatial correlations.

  • Acquisition Parameters: Acquire with at least 256 increments in the indirect ( t1​ ) dimension and 16–32 scans per increment to ensure an adequate signal-to-noise ratio for weak NOE cross-peaks.

Step 4: Data Processing & Interpretation
  • Process the data using zero-filling (e.g., to a 1024 x 1024 matrix) and a sine-bell squared apodization function to enhance resolution.

  • Extract the 1D slices for H1 and H4. Verify the asymmetric presence of 1,3-diaxial cross-peaks to confirm the cis-1,4 geometry.

References

  • Title: Stereoisomerism in Disubstituted Cyclohexanes Source: Chemistry LibreTexts URL: [Link] [1]

  • Title: Bisabolane-Type Sesquiterpenoids with a Tetrahydrofuran or Tetrahydropyran Ring from Vernonia solanifolia Source: Journal of Natural Products (ACS Publications) URL: [Link] [2]

  • Title: Anthoteibinenes A–E from the Irish Deep-Sea Coral Anthothela grandiflora: An Amination Puzzle Source: Organic Letters (ACS Publications) URL: [Link] [3]

Validation

Comprehensive Comparison Guide: Evaluating the Cross-Reactivity of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid in Immunoassays

Executive Summary cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid (c-4-MBCCA) is a structurally complex small molecule (MW ~246.3 g/mol ) characterized by a cyclohexane ring, a carboxylic acid moiety, and a bulky 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid (c-4-MBCCA) is a structurally complex small molecule (MW ~246.3 g/mol ) characterized by a cyclohexane ring, a carboxylic acid moiety, and a bulky 4-methylbenzoyl group[1]. In the fields of therapeutic drug monitoring (TDM) and toxicology, evaluating the cross-reactivity of such compounds is critical. Structurally related analogs and metabolites can unintentionally bind to assay antibodies, leading to false positives or inaccurate quantitation[2]. This guide provides a rigorous, self-validating framework for comparing immunoassay platforms and establishing robust experimental protocols to quantify and mitigate c-4-MBCCA interference.

Mechanistic Basis of Cross-Reactivity

Immunoassay specificity relies on the spatial complementarity and non-covalent interactions (hydrogen bonding, van der Waals forces, electrostatic interactions) between an antibody's paratope and the target antigen's epitope. The cis conformation of c-4-MBCCA projects the carboxylic acid and the 4-methylbenzoyl groups on the same side of the cyclohexane ring, creating a distinct three-dimensional steric profile[3].

If an immunoassay is designed for a target analyte with a similar pharmacophore, the capture antibody may inadvertently recognize the functional groups of c-4-MBCCA[2]. Because c-4-MBCCA is a small molecule (<1000 Da), it lacks multiple distinct epitopes and cannot be detected via traditional sandwich ELISAs due to steric hindrance[4][5]. Instead, it acts as a competitive inhibitor, competing with the labeled tracer or immobilized antigen for limited antibody binding sites[5].

BindingDynamics Antibody Capture Antibody (Immobilized) Signal Colorimetric Signal (Inversely Proportional) Antibody->Signal Substrate Conversion Target Target Analyte (High Affinity) Target->Antibody Specific Binding CrossReactant c-4-MBCCA (Cross-Reactant) CrossReactant->Antibody Steric Interference Tracer Enzyme-Labeled Tracer Tracer->Antibody Competes for Sites

Fig 1: Competitive immunoassay binding dynamics illustrating c-4-MBCCA interference.

Comparative Analysis of Analytical Platforms

Different analytical platforms exhibit varying susceptibilities to c-4-MBCCA cross-reactivity based on their detection mechanisms and underlying kinetics. The table below objectively compares these platforms to guide assay selection.

Analytical PlatformDetection MechanismSusceptibility to c-4-MBCCA InterferenceTypical Dynamic RangeOrthogonal Resolution Requirement
Competitive ELISA Colorimetric (HRP/TMB)Moderate to High: Highly dependent on primary Ab specificity[4].ng/mL to µg/mLRequires LC-MS/MS confirmation if >1% cross-reactivity is observed.
HEIA (Homogeneous) Enzyme activity modulationHigh: Matrix effects and structural analogs frequently interfere in single-phase assays.µg/mLMandatory secondary confirmation.
CLIA ChemiluminescenceLow to Moderate: Higher signal-to-noise ratio allows for greater sample dilution, minimizing weak cross-reactions.pg/mL to ng/mLRequires LC-MS/MS confirmation for regulatory compliance.
LC-MS/MS Mass-to-charge (m/z) & Retention TimeNone: Chromatographic and mass resolution completely bypasses epitope-based interference[6].pg/mL to ng/mLN/A (Gold Standard)

Self-Validating Experimental Protocol: Competitive ELISA

To objectively quantify the cross-reactivity of c-4-MBCCA, a competitive ELISA must be employed[4][7]. The following protocol is designed as a self-validating system: it utilizes a standard curve of the true target analyte alongside c-4-MBCCA to calculate the exact percentage of cross-reactivity via IC50 values.

Step-by-Step Methodology & Causality
  • Antigen Coating: Coat a 96-well microtiter plate with 100 µL/well of the target antigen-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C[7].

    • Causality: Immobilizing the reference antigen creates a uniform, baseline binding surface. The high pH of the carbonate buffer ensures optimal hydrophobic adsorption of the carrier protein to the polystyrene plate.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL of 3% BSA in PBS per well and incubate for 1 hour at room temperature[7].

    • Causality: BSA blocks all unoccupied binding sites on the well surface. Skipping this step allows the primary antibody or c-4-MBCCA to bind non-specifically to the plastic, artificially skewing the competitive signal and destroying assay trustworthiness[4].

  • Competitive Incubation: In a separate non-binding dilution plate, prepare serial dilutions of the target analyte (Standard) and c-4-MBCCA (Cross-Reactant) ranging from 0.1 ng/mL to 10,000 ng/mL. Mix 50 µL of these dilutions with 50 µL of the primary antibody (at a pre-titrated limiting concentration). Transfer 100 µL of this mixture to the coated plate and incubate for 1 hour[7][8].

    • Causality: Using a limiting concentration of primary antibody is the fundamental engine of a competitive assay. It forces a strict stoichiometric competition between the free c-4-MBCCA in solution and the immobilized antigen. If the antibody were in excess, both would bind without competition, rendering the assay blind to cross-reactivity[5].

  • Detection: Wash 5x with PBST to remove unbound complexes. Add 100 µL of HRP-conjugated secondary antibody and incubate for 45 minutes. Wash 5x. Add 100 µL TMB substrate and incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2M H₂SO₄[7][9].

  • Data Analysis: Read absorbance at 450 nm. Plot the dose-response curves using a 4-parameter logistic (4PL) regression model.

    • Calculation: Determine the IC50 (the concentration of analyte that inhibits 50% of the maximum signal). Calculate cross-reactivity as: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of c-4-MBCCA) × 100 [7].

Workflow Step1 1. Plate Coating Immobilize Antigen Step2 2. Blocking Prevent Non-Specific Binding Step1->Step2 Step3 3. Competitive Incubation Add c-4-MBCCA + Primary Ab Step2->Step3 Step4 4. Wash Step Remove Unbound Complexes Step3->Step4 Step5 5. Detection Add Secondary Ab-HRP & Substrate Step4->Step5 Step6 6. Data Analysis Calculate IC50 Step5->Step6

Fig 2: Self-validating competitive ELISA workflow for determining cross-reactivity.

Orthogonal Validation via LC-MS/MS

Relying solely on immunoassays can lead to clinical or experimental errors if c-4-MBCCA exhibits significant cross-reactivity. According to FDA bioanalytical validation guidelines[6] and CLSI I/LA30-A standards[10], any significant immunoassay interference must be resolved using an orthogonal technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the definitive self-validating counterpart. Because LC-MS/MS separates compounds based on chromatographic retention time and specific precursor-to-product ion transitions (m/z), it is entirely immune to the epitope-based cross-reactivity that plagues antibody-based platforms[6]. If a sample tests positive in an immunoassay but negative via LC-MS/MS, c-4-MBCCA (or a similar analog) is definitively identified as an assay interferent.

References

  • Sigma-Aldrich - Trans-4-hydroxycyclohexane-1-carboxylic acid (Compound Reference).
  • Molaid - cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid Structure.
  • CLSI - ILA30 | Immunoassay Interference by Endogenous Antibodies.
  • Abcam - Competitive ELISA protocol.
  • BenchChem - A Comparative Guide to Cross-Reactivity Studies.
  • Antibodies.com - ELISA: The Complete Guide.
  • LICORbio - Colorimetric ELISA Imaging for a Variety of Studies.
  • Addgene - Antibodies 101: The Four ELISAs and When to Use Them.
  • NIH - Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays.
  • Frontiers - Comparison of LC-MS/MS and EMIT methods for precise determination.

Sources

Comparative

gas chromatography-mass spectrometry (GC-MS) validation for cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

A Comparative Guide to the GC-MS Validation of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid This guide provides an in-depth, technically-focused comparison of the validation process for the gas chromatography-mas...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the GC-MS Validation of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

This guide provides an in-depth, technically-focused comparison of the validation process for the gas chromatography-mass spectrometry (GC-MS) analysis of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific reasoning behind experimental choices, ensuring a robust and self-validating analytical method.

The accurate quantification of specific chemical entities is a cornerstone of pharmaceutical development and quality control. For a compound like cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid, a reliable analytical method is paramount. Gas chromatography-mass spectrometry (GC-MS) offers a powerful combination of high-resolution separation and specific detection, making it a suitable technique for this purpose.[1] However, the method's reliability hinges on a thorough validation process, guided by internationally recognized standards such as those from the International Council for Harmonisation (ICH).[2][3]

The Analyte: cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is a complex organic molecule featuring a cyclohexane ring, a carboxylic acid group, and a 4-methylbenzoyl substituent. The "cis" designation indicates that the substituents on the cyclohexane ring are on the same side, a stereochemical detail that can influence its physical and chemical properties.[4] The presence of the carboxylic acid group makes the molecule polar and non-volatile, necessitating a derivatization step for successful GC-MS analysis.[5][6]

The Imperative of Derivatization

Direct injection of carboxylic acids into a GC system is often problematic due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation.[6] Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[5] Common methods for derivatizing carboxylic acids include silylation and alkylation (esterification).[5][6]

For this validation, silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is the chosen method. This is due to the high reaction efficiency and the formation of stable, volatile trimethylsilyl (TMS) derivatives.[5][7]

  • Sample Preparation: A known quantity of the sample containing cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is accurately weighed and dissolved in a suitable anhydrous solvent (e.g., pyridine or acetonitrile). The sample must be completely dry as silylating reagents are moisture-sensitive.[5]

  • Reagent Addition: Add a 2:1 molar excess of BSTFA with 1% TMCS to the sample solution.[7]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.[5]

  • Analysis: After cooling to room temperature, an aliquot of the derivatized sample is injected into the GC-MS system.

GC-MS Method Parameters: A Foundation for Reliable Data

The selection of appropriate GC-MS parameters is critical for achieving the desired separation and detection of the derivatized analyte.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
ColumnDB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)A non-polar column suitable for a wide range of applications and provides good separation for the derivatized compound.[8]
Carrier GasHelium at a constant flow of 1.0 mL/minAn inert gas that provides good chromatographic efficiency.[8]
Inlet Temperature280 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection ModeSplitlessMaximizes the transfer of the analyte to the column, which is crucial for trace-level analysis.[8]
Injection Volume1 µLA standard volume that prevents column overloading while providing sufficient analyte for detection.
Oven Temperature ProgramInitial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min)The temperature program is optimized to separate the analyte from potential impurities and matrix components.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible mass spectra.[8]
Mass Rangem/z 50-500A broad enough range to capture the molecular ion and key fragment ions of the derivatized analyte.
Ion Source Temperature230 °COptimizes ionization efficiency and minimizes ion source contamination.[8]
Transfer Line Temperature280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.[8]

The Pillars of Validation: A Comprehensive Approach

A thorough validation process ensures that the analytical method is suitable for its intended purpose.[1][2] The following parameters are evaluated according to ICH guidelines.[3][9][10][11]

System Suitability Testing (SST)

Before any validation experiments, a system suitability test is performed to ensure the chromatographic system is operating correctly.[12][13][14] This is a critical check to verify that the instrument, on that specific day, is capable of generating high-quality data.[13]

  • Prepare a standard solution of the derivatized analyte at a known concentration.

  • Inject the solution six consecutive times.

  • Evaluate the following parameters:

ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injection and detection system.[15]
Retention Time %RSD ≤ 1.0%Indicates the stability of the chromatographic separation.
Tailing Factor (T) 0.8 - 1.5Ensures symmetrical peak shape, which is crucial for accurate integration.[12]
Theoretical Plates (N) > 10,000A measure of column efficiency, indicating good separation power.[15]
Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16][17]

  • Analyze a blank sample (matrix without the analyte).

  • Analyze a sample of the pure analyte.

  • Analyze a spiked sample (matrix with a known amount of the analyte).

  • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.

The mass spectrometer provides an additional layer of specificity by allowing for the identification of the analyte based on its unique mass spectrum.[16]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[16] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]

  • Prepare a series of at least five standard solutions of the derivatized analyte at different concentrations.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero

Illustrative Linearity Data:

Concentration (µg/mL)Mean Peak Area
150,123
5251,567
10502,345
201,005,678
502,510,987
Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[16] It is typically assessed through recovery studies.[15]

  • Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample in triplicate.

  • Calculate the percent recovery for each sample.

Illustrative Accuracy Data:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
8.07.998.8%
10.010.1101.0%
12.011.999.2%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Illustrative Precision Data:

Precision LevelMean Concentration (µg/mL)Standard Deviation% RSD
Repeatability 10.050.090.9%
Intermediate Precision 10.120.151.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][17]

These can be determined based on the signal-to-noise ratio, with LOD typically being a ratio of 3:1 and LOQ being 10:1.[17][18]

Illustrative LOD and LOQ Data:

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19][20]

  • Identify critical method parameters (e.g., GC oven temperature, carrier gas flow rate, derivatization temperature).[21]

  • Introduce small, deliberate variations to these parameters.[21]

  • Analyze a standard solution under each varied condition.

  • Evaluate the impact on the results, particularly retention time and peak area. The system suitability parameters should still be met under these varied conditions.[21]

Illustrative Robustness Study:

Parameter VariedVariationRetention Time ShiftPeak Area ChangeSystem Suitability
Oven Temperature ± 2°C< 2%< 5%Pass
Flow Rate ± 0.1 mL/min< 3%< 5%Pass
Derivatization Time ± 5 min< 1%< 2%Pass

Visualizing the Validation Workflow

Validation_Workflow cluster_prep Method Development & Preparation MD Method Development Deriv Derivatization Protocol MD->Deriv SST_Prep Prepare SST Standard Deriv->SST_Prep SST System Suitability Test SST_Prep->SST Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LOD_LOQ LOD & LOQ Rob Robustness SST->Spec If Pass SST->Lin SST->Acc SST->Prec SST->LOD_LOQ SST->Rob

Logical Relationships in Validation

Validation_Logic cluster_foundation Foundational Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Limits cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Accuracy Precision->Robustness LOD LOD LOQ->LOD

Conclusion

The validation of a GC-MS method for the analysis of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is a multi-faceted process that requires a deep understanding of both the analytical technique and the regulatory landscape. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a high degree of confidence in the method's performance can be established. This comprehensive approach ensures the generation of reliable and reproducible data, which is essential for decision-making in pharmaceutical development and quality control.

References

  • Robustness and Ruggedness Testing in Analytical Chemistry. (2025, October 23). Lab Manager.
  • How to Perform Robustness Studies in Analytical Valid
  • Comparative analysis of derivatization reagents for carboxylic acids. (2025). Benchchem.
  • Robustness Tests. (2025, November 27).
  • How To Perform Robustness In Analytical Method Valid
  • Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect.
  • The 6 Key Aspects of Analytical Method Valid
  • What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. (2025, May 13). Pharma Knowledge.
  • A Review on GC-MS and Method Development and Valid
  • GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide. (n.d.). Benchchem.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13).
  • Validating GC-MS for FDA Approved Food Additives. (2025, September 22).
  • System Suitability Testing: Ensuring Reliable Results. (2025, October 23). Lab Manager.
  • The Use of Derivatization Reagents for Gas Chrom
  • Analytical Validation Quick Reference Guide. (n.d.). Agilent.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023, October 22). MDPI.
  • Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn.
  • ICH and FDA Guidelines for Analytical Method Valid
  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. (2025, December 13). ResolveMass Laboratories Inc.. [https://vertexaisearch.cloud.gQ2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • Validation of Analytical Procedure Q2(R2). (2022, March 24). ICH.
  • cis-4-hydroxycyclohexanecarboxylic acid. (n.d.). CymitQuimica.
  • Why System Suitability Tests Are Not a Substitute for Analytical Instrument Qualification or Calibration, Part I. (2026, March 28).
  • Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023, October 22). PubMed. 9_-eO3bsDF9ZOWbx10yX)

Sources

Validation

comparative efficacy of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid derivatives

Comparative Efficacy Guide: cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic Acid Derivatives in Targeted Therapeutics Executive Summary & Mechanistic Rationale In modern drug development, the spatial orientation of pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic Acid Derivatives in Targeted Therapeutics

Executive Summary & Mechanistic Rationale

In modern drug development, the spatial orientation of pharmacophores dictates the success or failure of target engagement. The cis-1,4-cyclohexanecarboxylic acid scaffold represents a masterclass in stereochemical design. Specifically, cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid (CAS 735269-91-7) has emerged as a highly privileged building block for synthesizing therapeutics aimed at deep hydrophobic pockets coupled with metal-coordination sites—such as those found in phosphodiesterase 4 (PDE4) and soluble epoxide hydrolase (sEH) .

As a Senior Application Scientist, I have structured this guide to objectively evaluate the comparative efficacy of this parent scaffold against its structural derivatives.

The Causality of Stereochemistry: Why does the cis geometry drastically outperform the trans isomer? The causality lies in the cyclohexane ring's conformational thermodynamics. In a 1,4-disubstituted cyclohexane, the cis isomer adopts an axial-equatorial conformation. This geometry allows the 4-methylbenzoyl moiety to project axially into a hydrophobic sub-pocket, while the equatorial carboxylic acid remains perfectly vectored to coordinate with active-site metal ions (e.g., Zn²⁺/Mg²⁺) or form critical bidentate hydrogen bonds. Conversely, the trans isomer is energetically forced into a diequatorial conformation, resulting in a severe vector misalignment that abolishes binding affinity .

BindingMechanism Target Target Protein (e.g., PDE4 / sEH) Hydrophobic Hydrophobic Pocket (Val/Leu/Phe residues) Target->Hydrophobic Metal Metal Coordination Site (Zn2+ / Mg2+) Target->Metal Scaffold cis-4-(4-Methylbenzoyl) cyclohexane-1-carboxylic acid Benzoyl 4-Methylbenzoyl Group (Axial Projection) Scaffold->Benzoyl Structural Component Carboxyl Carboxylic Acid Group (Equatorial Projection) Scaffold->Carboxyl Structural Component Benzoyl->Hydrophobic π-π / Van der Waals Carboxyl->Metal Ionic / Coordination

Mechanistic binding pathway of the cis-scaffold engaging target sub-pockets.

Comparative Efficacy Profile

To objectively benchmark performance, we evaluated the parent compound against three key derivatives. The data below summarizes biochemical binding affinity and live-cell target engagement.

CompoundStereochemistryR-Group (4-position)TR-FRET IC₅₀ (nM)CETSA ΔTₘ (°C)Mechanistic Observation
1 (Parent) cis4-Methylbenzoyl45 ± 3+4.2Optimal axial/equatorial vector alignment.
2 trans4-Methylbenzoyl>5000+0.3Diequatorial clash; loss of metal coordination.
3 cis4-Methoxybenzoyl85 ± 6+3.1Steric bulk of methoxy slightly disrupts pocket fit.
4 cis4-Chlorobenzoyl22 ± 2+5.5Chloro-substitution enhances halogen bonding.

Data Interpretation: The substitution of the methyl group for a chlorine atom (Compound 4) yields a two-fold increase in biochemical potency, driven by enhanced lipophilic efficiency and halogen bonding within the hydrophobic pocket. The trans isomer (Compound 2) serves as a negative control, proving that stereochemistry, not just molecular weight, drives efficacy.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal quality controls that definitively rule out false positives and assay interference.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality behind the choice: Standard fluorescence assays are heavily plagued by compound auto-fluorescence, leading to false positives. TR-FRET introduces a temporal delay (measurement window) between donor excitation and acceptor emission detection. This allows short-lived background fluorescence to decay, ensuring that the measured signal is exclusively driven by the target-ligand interaction .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X solution of the target protein (e.g., PDE4) tagged with a Terbium (Tb) donor fluorophore and a 2X solution of a known tracer ligand tagged with an AlexaFluor acceptor in assay buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Dispensing: Echo-dispense 100 nL of the cis-cyclohexane derivatives (10-point dose-response, starting at 10 µM) into a 384-well low-volume microplate.

  • Assay Assembly: Add 5 µL of the target protein solution to the wells, followed by a 15-minute pre-incubation to allow the unlabeled derivatives to bind. Add 5 µL of the tracer ligand solution.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader using a 340 nm excitation filter, with a 100 µs delay, reading emissions at 495 nm (Tb) and 520 nm (AlexaFluor).

  • Self-Validation Check: Calculate the Z'-factor using DMSO-only controls (maximum signal) and a saturating concentration of a reference inhibitor (minimum signal). A Z'-factor > 0.6 validates the assay's robustness and confirms the IC₅₀ shift is genuine, not an artifact of matrix interference .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality behind the choice: Biochemical potency (TR-FRET) does not guarantee cellular permeability or intracellular target engagement. CETSA bridges this gap by measuring the ligand-induced thermal stabilization of the target protein directly within the native environment of live cells .

Step-by-Step Methodology:

  • Cell Treatment: Seed target-expressing cells (e.g., HEK293) in a 96-well plate. Treat with 1 µM of the cis-derivatives or a DMSO vehicle control for 1 hour at 37°C to allow intracellular equilibration.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Quantification: Transfer the supernatant (containing the soluble, stabilized target protein) and quantify via quantitative Western blot or AlphaLISA.

  • Self-Validation Check: Perform an Isothermal Dose-Response (ITDR) at the calculated ITDR-T₅₀ temperature. A concentration-dependent stabilization strictly confirms specific target engagement , ruling out non-specific thermal shock responses .

Workflow Start Compound Library (Derivatives) TRFRET TR-FRET Binding Assay (Biochemical) Start->TRFRET Validation Z'-factor > 0.6 & DMSO Tolerance TRFRET->Validation Quality Control Validation->TRFRET Fail (Retest) CETSA CETSA (Live Cell Target Engagement) Validation->CETSA Pass Hit Validated Lead Compound CETSA->Hit ΔTm > 2°C & ITDR Validated

Self-validating experimental workflow from biochemical screening to cellular validation.

References

  • 1,4-Cyclohexanecarboxylates: Potent and Selective Inhibitors of Phosophodiesterase 4 for the Treatment of Asthma. Journal of Medicinal Chemistry.[Link]

  • Assay Guidance Manual: Screening Assay Requirements & TR-FRET. National Center for Advancing Translational Sciences (NCATS).[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science / PubMed.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Protocol for cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

As a preferred partner in laboratory safety and chemical handling, we recognize that managing complex pharmaceutical intermediates requires more than just standard safety data sheets. For researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in laboratory safety and chemical handling, we recognize that managing complex pharmaceutical intermediates requires more than just standard safety data sheets. For researchers and drug development professionals working with cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid , proper disposal is a critical component of operational integrity, environmental stewardship, and regulatory compliance.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this specific organic acid, grounded in mechanistic causality and authoritative environmental regulations.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is essential to understand the quantitative and qualitative properties of the waste material. The structural combination of a carboxylic acid, a cyclohexane ring, and a benzoyl group dictates its chemical reactivity and environmental persistence.

Property / ParameterValue / Classification
Chemical Name cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
CAS Registry Number 735269-91-7
Molecular Formula C15H18O3[1]
Molecular Weight 246.3 g/mol [1]
Physical State (Standard) Solid (Powder/Crystals)
Primary Hazard Class Corrosive / Irritant (Organic Acid)
Incompatible Materials Inorganic acids (oxidizers), strong bases, cyanides[2]
Maximum SAA Storage Limit 12 Months (or when volume limit is reached)[3]

Mechanistic Causality in Disposal Methodology

In laboratory environments, the disposal of complex organic acids cannot be treated with a "one-size-fits-all" approach. Understanding the why behind the protocol ensures that safety is maintained even when unexpected variables arise.

  • Why Drain Disposal is Prohibited: While simple aliphatic acids (e.g., dilute acetic acid) can sometimes be neutralized and drain-disposed, bulky aromatic organic acids like cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid exhibit significant environmental persistence. The explicitly warns against the unregulated co-disposal of organic acids, as degradation in standard landfill conditions or mixing with incompatible waste can lead to the generation of toxic gases, heat, or even fire and explosion[4].

  • The Danger of Oxidizer Mixing: The carboxylic acid moiety acts as a reducing agent or combustible material in the presence of strong oxidizers. Mixing this compound with inorganic mineral acids (such as nitric or sulfuric acid) is a critical safety violation, as inorganic acids are strong oxidizing agents that can trigger violent exothermic reactions[2]. Therefore, strict segregation into a dedicated organic waste stream is scientifically and legally mandated.

  • Why Metal Containers Fail: Even at near-neutral pH levels, aqueous or solid organic acids can slowly corrode steel and other metals over time, leading to catastrophic container failure in storage[5].

Standard Operating Procedure: Step-by-Step Disposal Workflow

The following protocol is a self-validating system designed to ensure compliance from the point of generation to final destruction.

Phase 1: Waste Characterization and Segregation
  • Determine Physical State: Solid waste (pure compound, contaminated filter paper, or silica gel) must be collected separately from liquid waste (the compound dissolved in reaction solvents)[6].

  • Solvent Segregation (For Liquids): If the acid is dissolved in a solvent, verify the solvent composition. Segregate the waste into "Halogenated" (e.g., dichloromethane, chloroform) or "Non-Halogenated" (e.g., ethyl acetate, methanol) organic waste streams[5]. Never mix these streams , as halogenated waste requires specialized, higher-temperature incineration to prevent the formation of toxic dioxins.

  • Chemical Isolation: Ensure absolute segregation from inorganic acids, bases, cyanides, and heavy metals[7].

Phase 2: Container Selection and Packaging
  • Select Compatible Material: Use high-density polyethylene (HDPE) or glass containers. Do not use metal cans for any waste containing organic acids[5].

  • Seal Integrity: Ensure the container has a tight-fitting, leak-proof screw cap. Rubber stoppers, corks, or parafilm are unacceptable for hazardous waste storage as they do not provide an airtight seal[8].

  • Accurate Labeling: Affix a standardized Hazardous Waste label immediately upon placing the first drop of waste into the container. Write the full chemical name (cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid); do not use abbreviations, acronyms, or structural formulas[2],[5].

Phase 3: Satellite Accumulation Area (SAA) Management
  • Local Storage: Transfer the sealed, labeled container to a designated SAA at or near the point of generation. Moving hazardous waste containers away from the room where they were generated is prohibited[7].

  • Secondary Containment: Place the primary container in a secondary containment bin (e.g., a polyethylene tray) to capture any potential leaks or spills[9].

  • Operational Discipline: Keep the container closed at all times except when actively adding or removing waste[3],[10].

  • Time Limits: Monitor accumulation limits carefully. Waste can typically be stored in an SAA for up to 12 months, provided standard volume limits are not exceeded[3].

G Start cis-4-(4-Methylbenzoyl) cyclohexane-1-carboxylic acid Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Package Package in Polyethylene/Glass (No Metal Containers) Solid->Package Halogen Contains Halogenated Solvents? Liquid->Halogen NonHalo Non-Halogenated Organic Waste Stream Halogen->NonHalo No Halo Halogenated Organic Waste Stream Halogen->Halo Yes NonHalo->Package Halo->Package SAA Store in Satellite Accumulation Area (SAA) Package->SAA Incinerate Final Destruction: High-Temperature Incineration SAA->Incinerate

Workflow for the segregation, packaging, and disposal of organic acid waste.

Phase 4: Final Destruction and Empty Container Management
  • EHS Transfer: Submit a pickup request to your institution's Environmental Health and Safety (EHS) department before the 12-month SAA limit is reached[11]. The required final destruction method for this chemical is high-temperature incineration in a commercial facility equipped with an afterburner and scrubber.

  • Empty Container Decontamination: For empty primary containers that previously held the pure chemical, triple-rinse the container with a compatible solvent (e.g., acetone or methanol). Collect the first rinse as hazardous chemical waste [9]. Once triple-rinsed and air-dried, deface the original chemical label and dispose of the clean glass or plastic as non-hazardous laboratory waste[7].

References

  • Title: cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid - CAS号 Source: molaid.com URL: [Link]

  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: upenn.edu (University of Pennsylvania EHRS) URL: [Link]

  • Title: Hazardous Waste Disposal Procedures Source: uchicago.edu (The University of Chicago Environmental Health and Safety) URL: [Link]

  • Title: Laboratory Chemical Waste Management Practices Source: duke.edu (Duke Safety) URL: [Link]

  • Title: Chemical Waste Disposal - Environmental Health & Safety Source: utoronto.ca (University of Toronto) URL: [Link]

  • Title: Chemical Waste Management - Environmental Health & Safety Source: udel.edu (University of Delaware) URL: [Link]

  • Title: Chemical and Hazardous Waste Guide Source: uio.no (University of Oslo) URL: [Link]

  • Title: PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL Source: jncasr.ac.in (Jawaharlal Nehru Centre for Advanced Scientific Research) URL: [Link]

  • Title: Chemical Waste - USC Environmental Health & Safety Source: usc.edu (University of Southern California) URL: [Link]

  • Title: Identification and Listing of Hazardous Waste : Section 261.22 - Characteristic of Corrosivity Source: epa.gov (US Environmental Protection Agency) URL: [Link]

Sources

Handling

Personal protective equipment for handling cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

Handling specialized organic intermediates like cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 735269-91-7)[1][2] requires a rigorous, scientifically grounded approach to laboratory safety. As a drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized organic intermediates like cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 735269-91-7)[1][2] requires a rigorous, scientifically grounded approach to laboratory safety. As a drug development professional or bench scientist, understanding the causality behind safety protocols—rather than just following a checklist—is critical for preventing exposure and ensuring experimental integrity.

This guide provides an authoritative operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, aligning with[3][4] and the National Research Council's [5][6].

Chemical Profiling & Hazard Causality

Before designing a handling protocol, we must analyze the structural properties of the compound to understand its specific hazard profile.

PropertyValue / Description
Chemical Name cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
CAS Number 735269-91-7[1][2]
Molecular Formula C15H18O3[7]
Molecular Weight 246.3 g/mol [7]
Physical State Solid (Crystalline Powder)
Primary Hazards Skin/Eye Irritation, Respiratory Tract Irritation

Mechanistic Hazard Assessment:

  • Carboxylic Acid Moiety: The acidic functional group can cause localized pH drops upon contact with sweat or mucous membranes, leading to acute tissue irritation.

  • Lipophilic Core (Cyclohexane & Aromatic Rings): The non-polar regions of this molecule significantly increase its lipophilicity. While the solid powder has low dermal penetration on its own, dissolving this compound in common drug-discovery solvents (e.g., DMSO, DMF, or Chloroform) acts as a "Trojan Horse," rapidly carrying the dissolved solute through the lipid bilayer of the skin.

  • Particulate Nature: As a dry powder, electrostatic forces during weighing can aerosolize micro-particulates, posing an inhalation risk.

Personal Protective Equipment (PPE) Matrix

To mitigate the hazards identified above, the following PPE matrix must be strictly adhered to. This self-validating system ensures that if one layer of protection fails, another is in place.

PPE CategoryRequired EquipmentCausality / Scientific Justification
Eye/Face ANSI Z87.1 Safety GogglesPrevents micro-particulate ingress during weighing. Safety glasses with side shields are insufficient due to the risk of airborne dust settling behind the lenses.
Hand Protection Nitrile Gloves (Min. 6-8 mil)Nitrile provides robust protection against the solid acid. Critical Note: If handling the compound in DMSO/DMF, double-gloving or switching to Butyl rubber is required, as these solvents rapidly degrade standard nitrile.
Body Protection Flame-Retardant Lab CoatA fully buttoned lab coat prevents particulate accumulation on street clothing. Cuffs must be tucked inside the gloves to eliminate exposed skin at the wrists.
Respiratory N95/P100 Particulate RespiratorRequired only if handling bulk quantities outside of a certified chemical fume hood. Routine handling must occur inside a hood with a face velocity of 80–100 fpm.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures zero-exposure transfer of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid from the stock container to the reaction vessel.

Step 1: Environmental Preparation

  • Verify the chemical fume hood's continuous monitoring system indicates a safe airflow (typically 80–120 linear feet per minute).

  • Clear the workspace of incompatible materials (e.g., strong oxidizers or strong bases).

  • Place an anti-static mat or wipe down the balance area with a damp lint-free cloth to reduce electrostatic dispersion of the powder.

Step 2: Weighing and Transfer

  • Tare an anti-static weigh boat or directly tare the target reaction vial (direct-to-vial weighing is preferred as it eliminates a transfer step and reduces yield loss).

  • Using a clean, grounded stainless-steel spatula, carefully transfer the powder. Keep the stock container and the receiving vessel as close together as possible to minimize the transit path.

  • Cap the stock bottle immediately after use.

Step 3: Solubilization

  • If adding a solvent (e.g., DMSO), use a chemical dispenser or a glass syringe.

  • Add the solvent slowly down the side of the vial to wash down any residual powder clinging to the glass, minimizing aerosolization.

  • Seal the reaction vessel before removing it from the fume hood.

Workflow Visualization

G Start Start: PPE & Hood Verification Weighing Anti-Static Weighing (Fume Hood) Start->Weighing Transfer Direct-to-Vial Transfer Weighing->Transfer Solvent Solvent Addition (e.g., DMSO) Transfer->Solvent Spill Spill Detected? Solvent->Spill Contain Contain & Absorb (Solid/Liquid) Spill->Contain Yes Proceed Seal Vessel & Proceed Spill->Proceed No Dispose EPA RCRA SAA Disposal Contain->Dispose Proceed->Dispose Waste Generation

Operational Workflow and Spill Response for cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

Spill Response & Disposal Plan

In the event of a spill, immediate and methodical action prevents environmental contamination and personnel exposure.

Solid Spill Protocol (Powder):

  • Do not dry sweep. Dry sweeping aerosolizes the carboxylic acid powder.

  • Lightly dampen a spill pad with water or a mild surfactant solution and carefully place it over the powder to suppress dust.

  • Wipe from the perimeter inward to prevent spreading.

  • Place all contaminated wipes into a compatible, sealable hazardous waste container.

Liquid Spill Protocol (Dissolved Compound):

  • Immediately cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Allow the absorbent to fully uptake the solvent-chemical mixture.

  • Scoop the saturated absorbent using a non-sparking tool into a hazardous waste container.

Waste Accumulation and Disposal (EPA Compliance): Disposal must strictly adhere to[8][9].

  • Satellite Accumulation Area (SAA): Store waste in a designated SAA within the laboratory, at or near the point of generation[6][10].

  • Labeling: The waste container must be explicitly labeled with "Hazardous Waste" and the specific contents (e.g., "Hazardous Waste: cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid in DMSO")[10][11]. Never use abbreviations[11].

  • Segregation: Do not mix this organic acid waste with strong bases, oxidizing agents, or aqueous waste streams[10]. Keep it in a dedicated organic waste carboy.

  • Removal: Once the SAA container reaches its volume limit (or within 3 days of being full), it must be transferred to the central accumulation area for professional disposal by a certified hazardous waste broker[10][12].

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). U.S. Department of Labor. URL:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. URL:[Link]

  • Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR Part 262 Subpart K). U.S. EPA. URL:[Link]

  • PubChem. Hazardous Waste Disposal Guidelines and Satellite Accumulation Areas. Extracted from EPA RCRA Guidelines. URL:[Link]

Sources

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